molecular formula C6H11KO9S B1144391 D-GLUCOSE 6-SULFATE POTASSIUM CAS No. 17896-19-4

D-GLUCOSE 6-SULFATE POTASSIUM

Cat. No.: B1144391
CAS No.: 17896-19-4
M. Wt: 298.30944
Attention: For research use only. Not for human or veterinary use.
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Description

D-GLUCOSE 6-SULFATE POTASSIUM is a useful research compound. Its molecular formula is C6H11KO9S and its molecular weight is 298.30944. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17896-19-4

Molecular Formula

C6H11KO9S

Molecular Weight

298.30944

Origin of Product

United States

Foundational & Exploratory

Biological Role of Glucose 6-Sulfate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Glucose 6-sulfate (Glc6S) , a specific sulfated monosaccharide that occupies a unique niche at the intersection of endoplasmic reticulum (ER) redox biology, metabolic disease modeling, and microbial sulfur cycling.

Technical Guide for Research & Drug Development

Executive Summary

Glucose 6-sulfate (Glc6S) is a sulfated ester of glucose often overshadowed by its phosphorylated counterpart, Glucose 6-phosphate (G6P). While G6P is the central hub of glycolysis and the pentose phosphate pathway (PPP), Glc6S functions as a distinct metabolic entity with two primary biological roles:

  • Mammalian ER Redox Maintenance: It serves as an alternative, stable substrate for Hexose-6-phosphate Dehydrogenase (H6PD) within the ER lumen, driving NADPH production essential for cortisol activation (via 11β-HSD1).

  • Microbial Sulfur Scavenging: It acts as a transient intermediate in the degradation of sulfated polysaccharides (e.g., marine sulfolipids, mucins) by specific glycosulfatases (EC 3.1.6.3).

For drug development professionals, Glc6S is relevant as a biomarker for metabolic inflammation (e.g., Rheumatoid Arthritis, sepsis) and a tool for NADPH regeneration systems in biocatalysis due to its superior hydrolytic stability compared to G6P.

Biochemical Identity & Structural Context

Unlike the ubiquitous sulfated sugars found in mammalian glycosaminoglycans (GAGs)—such as N-acetylglucosamine-6-sulfate (in Heparan Sulfate) or Galactose-6-sulfate (in Keratan Sulfate)—Glucose 6-sulfate consists of a glucose core sulfated at the C6 position.

Structural Comparison
FeatureGlucose 6-Phosphate (G6P)Glucose 6-Sulfate (Glc6S)
Formula C₆H₁₃O₉PC₆H₁₂O₉S
Anionic Group Phosphate (-OPO₃H₂)Sulfate (-OSO₃H)
Mass (Monoisotopic) 260.0297 Da260.0202 Da (Isobaric challenge)
Stability Hydrolytically unstable (acid labile)High chemical stability
Primary Enzyme G6PD (Cytosolic)H6PD (ER Luminal)
Km (Mammalian) Low (High affinity)High (Low affinity, alternative substrate)

Critical Distinction: Glc6S is not a major structural component of human connective tissue GAGs. Its presence in biological samples often reflects catabolic processes or dietary/environmental intake rather than structural synthesis.

Mammalian Physiology: The H6PD-Cortisol Axis

The most significant pharmacological role of Glc6S lies in the Endoplasmic Reticulum (ER) . Unlike cytosolic Glucose-6-Phosphate Dehydrogenase (G6PD), which is strictly specific to G6P, the ER-resident enzyme Hexose-6-phosphate Dehydrogenase (H6PD) (EC 1.1.1.[1]47) exhibits broad substrate specificity, accepting Glc6S.[2]

Mechanism of Action[5][6]
  • Transport/Generation: Glc6S (or G6P) enters the ER lumen via the Glucose-6-Phosphate Transporter (G6PT/SLC37A4).

  • Oxidation: H6PD oxidizes Glc6S at the C1 position.

    • Reaction:D-Glucose 6-sulfate + NADP⁺ → 6-Sulfo-D-glucono-1,5-lactone + NADPH + H⁺

  • Redox Coupling: The generated NADPH is the obligatory cofactor for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

  • Cortisol Activation: 11β-HSD1 uses this NADPH to reduce inactive cortisone into active cortisol .

Clinical Implication

Dysregulation of this pathway is central to Metabolic Syndrome . Excess NADPH production in the ER (fueled by hexose phosphates/sulfates) drives local cortisol amplification in adipose tissue and liver, contributing to visceral obesity and insulin resistance.

Pathway Visualization (ER Redox Hub)

ER_Redox_Pathway cluster_ER Endoplasmic Reticulum Lumen Glc6S Glucose 6-Sulfate (Substrate) H6PD Enzyme: H6PD (EC 1.1.1.47) Glc6S->H6PD NADP NADP+ NADP->H6PD NADPH NADPH (Reductant) H6PD->NADPH Generates Lactone 6-Sulfo-gluconolactone H6PD->Lactone HSD11B1 Enzyme: 11β-HSD1 NADPH->HSD11B1 Cofactor Cortisone Cortisone (Inactive) Cortisone->HSD11B1 Cortisol Cortisol (Active Glucocorticoid) HSD11B1->Cortisol Activates

Figure 1: The H6PD-driven redox cycle in the ER lumen.[1] Glc6S acts as an alternative fuel for NADPH generation, directly influencing local cortisol activation.

Microbial Metabolism: The Scavenging Pathway

In the microbiome (gut and marine environments), Glc6S is a nutrient source derived from the catabolism of complex sulfated polymers.

Enzymology: Glycosulfatase

The hydrolysis of Glc6S is catalyzed by Glycosulfatase (EC 3.1.6.3), also known as glucosulfatase.

  • Source: Helicobacter pylori, Prevotella, Bifidobacterium, and marine Pseudomonas spp.

  • Reaction: D-Glucose 6-sulfate + H₂O → D-Glucose + Sulfate

  • Significance: This enzyme allows bacteria to strip sulfate groups from mucins (host defense barrier) or marine sulfolipids, utilizing the glucose backbone for glycolysis.

Analytical & Experimental Protocols

Detection via LC-MS/MS

Distinguishing Glc6S from G6P is analytically challenging due to their near-identical mass (Isobaric interference).

  • Mass Difference: The mass difference between -OSO₃H and -OPO₃H is ~0.009 Da.

  • Column Selection: ZIC-pHILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) is required. Reverse-phase C18 retains these polar compounds poorly.

  • Method Parameters:

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient: 80% B to 20% B over 30 mins.

    • MS Mode: Negative Ion Mode (ESI-).[3] Look for fragment m/z 96.96 (HSO₄⁻) vs 78.96 (PO₃⁻).

Enzymatic Assay for H6PD Activity

To verify H6PD activity using Glc6S as a substrate (differentiating it from cytosolic G6PD):

  • Preparation: Isolate microsomes from liver/adipose tissue (H6PD is microsomal; G6PD is cytosolic).

  • Permeabilization: Treat microsomes with 0.1% Triton X-100 (to allow substrate access to luminal H6PD).

  • Reaction Mix:

    • 50 mM Glycine-NaOH buffer (pH 9.0).

    • 1 mM Glucose 6-sulfate (Substrate).[2]

    • 0.5 mM NADP⁺.

  • Measurement: Monitor NADPH formation by absorbance at 340 nm (Extinction coefficient = 6.22 mM⁻¹cm⁻¹).

  • Control: Run a parallel assay with Glucose-6-phosphate. H6PD will utilize both; cytosolic G6PD will only utilize G6P.

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Analytical Branch cluster_Enzyme Enzymatic Branch Sample Biological Sample (Serum/Microsomes) Extraction Metabolite Extraction (MeOH/ACN precipitation) Sample->Extraction LCMS LC-MS/MS (ZIC-pHILIC) Target: m/z 259.01 (Neg Mode) Extraction->LCMS Assay H6PD Assay Substrate: Glc6S Extraction->Assay Diff Differentiation Fragment: 97 (Sulfate) vs 79 (Phosphate) LCMS->Diff Readout Absorbance @ 340nm (NADPH Production) Assay->Readout

Figure 2: Dual-stream workflow for identifying Glc6S presence (LC-MS) and functional activity (Enzymatic Assay).

References

  • Lavery, G. G., et al. (2006). "Hexose-6-phosphate dehydrogenase: the 'fuel' for 11β-hydroxysteroid dehydrogenase type 1." Trends in Endocrinology & Metabolism.

  • Clarke, J. L., & Mason, P. J. (2003). "Murine hexose-6-phosphate dehydrogenase: a bifunctional enzyme with broad substrate specificity."[1] Archives of Biochemistry and Biophysics.

  • Dodgson, K. S. (1961). "Glycosulphatase: observations on the activity of partially purified preparations towards the sulphate esters of certain monosaccharides." Biochemical Journal.

  • Wong, C. H., et al. (1981). "Regeneration of NAD(P)H Using Glucose 6-Sulfate and Glucose-6-phosphate Dehydrogenase." Journal of the American Chemical Society.

  • Bujalska, I. J., et al. (2005). "Hexose-6-phosphate dehydrogenase determines the reaction direction of 11β-hydroxysteroid dehydrogenase type 1." Endocrinology.

  • Durham, B. P., et al. (2024). "Seasonal patterns of DOM molecules are linked to microbial functions in the oligotrophic ocean." mSystems.

Sources

An In-depth Technical Guide to the Solubility of D-glucose 6-sulfate Potassium in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of D-glucose 6-sulfate potassium salt, a compound of significant interest in biochemical research and pharmaceutical development. We will delve into the theoretical principles governing its solubility, present a qualitative solubility profile, and provide a detailed experimental protocol for precise quantitative determination.

Introduction: The Significance of this compound

D-glucose 6-sulfate is a sulfated monosaccharide that plays a role in various biological processes. As a potassium salt, its physicochemical properties, particularly its solubility, are critical for its handling, formulation, and application in experimental and therapeutic contexts. Understanding its behavior in different solvent systems is paramount for researchers in fields ranging from glycobiology to drug delivery.

The molecular structure of this compound is inherently polar. The glucose backbone is rich in hydroxyl (-OH) groups, capable of forming extensive hydrogen bonds. The addition of a sulfate group (-OSO3-) at the 6-position introduces a formal negative charge, which is counterbalanced by the potassium cation (K+). This ionic character, combined with the multiple hydroxyl groups, dictates its solubility profile.

Theoretical Framework: Predicting Solubility

The long-standing principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[1][2] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Water is a highly polar solvent with a high dielectric constant, capable of forming strong hydrogen bonds and solvating ions effectively. Solvents like ethanol and methanol, while less polar than water, still possess a hydroxyl group and can engage in hydrogen bonding.

  • Non-Polar Solvents: Organic solvents such as hexane and toluene are non-polar, characterized by weak van der Waals forces. They are generally poor solvents for polar and ionic compounds.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack a hydrogen atom bonded to an electronegative atom, meaning they cannot donate a hydrogen bond. However, they can act as hydrogen bond acceptors and have high dielectric constants, allowing them to dissolve a range of polar and some non-polar compounds.[3]

Based on the highly polar and ionic nature of this compound, we can predict its solubility behavior. The strong ion-dipole interactions with water molecules and the extensive hydrogen bonding opportunities suggest high aqueous solubility. Conversely, its solubility in non-polar organic solvents is expected to be negligible. In polar aprotic solvents, some degree of solubility might be observed, but it is unlikely to match that in water.

Molecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in water.

G cluster_water Aqueous Environment cluster_solute This compound Water1 H₂O K K⁺ Water1->K Ion-Dipole Water2 H₂O G6SP Glucose-O-SO₃⁻ Water2->G6SP Hydrogen Bond (with Sulfate) Water3 H₂O OH1 -OH Water3->OH1 Hydrogen Bond Water4 H₂O OH2 -OH Water4->OH2 Hydrogen Bond G6SP->K Ionic Bond OH3 -OH

Caption: Intermolecular forces between this compound and water.

Qualitative and Quantitative Solubility Profile

SolventSolvent TypePredicted Solubility of this compoundKnown Solubility of D-(+)-Glucose
WaterPolar ProticVery High~10 mg/mL in PBS, pH 7.2[4]
MethanolPolar ProticLow to ModeratePoorly soluble
EthanolPolar ProticLow~0.3 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate~30 mg/mL[4]
Dimethylformamide (DMF)Polar AproticLow to Moderate~20 mg/mL[4]
AcetonePolar AproticVery Low / InsolubleInsoluble
HexaneNon-polarInsolubleInsoluble
TolueneNon-polarInsolubleInsoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a robust experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • This compound salt (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a conductivity detector)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method. An ELSD is suitable for non-chromophoric compounds like glucose derivatives. Alternatively, given the ionic nature, ion chromatography with a conductivity detector could be employed.

    • Prepare a standard curve using known concentrations of this compound to quantify the concentration in the test samples.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Experimental Workflow Diagram

G start Start prep 1. Preparation: Add excess solute to solvent start->prep equil 2. Equilibration: Shake at constant temperature prep->equil separate 3. Separation: Centrifuge and filter supernatant equil->separate quant 4. Quantification: Dilute and analyze by HPLC separate->quant calc 5. Calculation: Determine solubility quant->calc end End calc->end

Caption: Shake-flask method workflow for solubility determination.

Implications for Researchers and Drug Development

The solubility of this compound has significant practical implications:

  • Experimental Design: Knowledge of its solubility is crucial for preparing stock solutions and designing experiments in cell culture, enzyme assays, and other in vitro studies. The high aqueous solubility simplifies the preparation of buffered solutions.

  • Drug Formulation: For any potential therapeutic application, understanding solubility is the first step in formulation development. The expected poor solubility in non-polar organic solvents suggests that formulation strategies for non-aqueous delivery systems would be challenging.

  • Purification and Crystallization: Solubility data in different solvent systems is essential for developing effective purification and crystallization protocols. Anti-solvent crystallization, where a miscible solvent in which the compound is insoluble is added to a solution, could be a viable strategy.

Conclusion

This compound is a highly polar, ionic compound with predicted excellent solubility in water and poor solubility in non-polar organic solvents. This technical guide has provided a theoretical basis for this solubility profile, a qualitative assessment, and a detailed, robust experimental protocol for its quantitative determination. The provided information and methodologies will aid researchers and drug development professionals in the effective use and handling of this important sulfated monosaccharide.

References

Sources

Technical Guide: Thermodynamic Stability of Sulfated Monosaccharide Potassium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of sulfated monosaccharides and disaccharides stabilized by potassium counter-ions. While sodium salts are ubiquitous, potassium salts (e.g., Glucosamine Sulfate


 2KCl, Potassium Sucrose Octasulfate) offer distinct lattice energy profiles that alter hygroscopicity and thermal degradation thresholds.

This document moves beyond basic characterization, detailing the causality between moisture sorption, glass transition temperature (


), and hydrolytic degradation. It provides self-validating experimental protocols designed to withstand regulatory scrutiny (ICH Q1A).

Part 1: Physicochemical Fundamentals

The Potassium Stabilization Factor

Sulfated sugars (e.g., Glucosamine-6-sulfate, Sucrose octasulfate) are inherently unstable in their free acid forms due to the high acidity of the sulfate ester and the lability of the glycosidic bonds.

  • Lattice Energy & Hydration: Potassium ions (

    
    ) have a larger ionic radius (1.38 Å) compared to sodium (
    
    
    
    , 1.02 Å). This results in a lower charge density, which often leads to a lower enthalpy of hydration. In the solid state,
    
    
    can stabilize the crystal lattice of sulfated sugars more effectively by reducing the driving force for moisture uptake (hygroscopicity) compared to
    
    
    analogs.
  • The Co-Crystal Myth: In the case of Glucosamine Sulfate , the "salt" is often a co-precipitated system (e.g.,

    
    ). The KCl acts as a lattice stabilizer, preventing the sulfated amine from oxidizing or deliquescing into a brown amorphous mass.
    
Thermodynamic Degradation Pathways

Stability is not a single parameter but a competition between three thermodynamic drivers:

  • Desulfation (Hydrolysis of Ester): Acid-catalyzed cleavage of the

    
     bond.
    
  • Glycosidic Hydrolysis: Cleavage of the sugar backbone (critical in disaccharides like Sucrose Octasulfate).

  • Maillard/Caramelization: Specific to amino-sugars (Glucosamine). If the lattice is disrupted by moisture (

    
    ), the amine group reacts with the reducing end of the sugar, leading to rapid browning.
    

Part 2: Thermodynamic Profiling (Methodology)

To establish a robust stability profile, researchers must correlate Solid State Thermodynamics (DSC/TGA) with Chemical Kinetics (HPLC).

Experimental Workflow

The following diagram outlines the critical path for stability validation.

StabilityWorkflow cluster_Solid Solid State Thermodynamics cluster_Chem Chemical Stability (Solution) Sample Raw Material (Sulfated Sugar K-Salt) TGA TGA (Volatiles/Hydrates) Sample->TGA DSC DSC (Tm, Tg, Td) Sample->DSC DVS DVS (Hygroscopicity) Sample->DVS Stress Stress Testing (Acid/Base/Oxidation) Sample->Stress TGA->DSC Determine Dry Basis Decision Formulation Viability DSC->Decision Td > Process Temp DVS->Decision Critical RH HPLC HPLC/IC Analysis (Purity/Desulfation) Stress->HPLC HPLC->Decision k_deg < Limit

Figure 1: Integrated workflow for assessing thermodynamic stability. TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry; DVS: Dynamic Vapor Sorption.

Part 3: Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Melting Point (


), Glass Transition (

), and Decomposition Temperature (

).[1]

Expert Insight: Sulfated sugars often decompose before melting. Using standard "crimped" pans can lead to pan rupture due to off-gassing (


, 

).
  • Sample Prep: Weigh 2–5 mg of potassium salt into a hermetic aluminum pan with a pinhole lid (allows gas escape without pressure buildup).

  • Reference: Empty hermetic aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Note: If

      
       is sought (for amorphous samples), use Modulated DSC (MDSC): Amplitude ±1°C, Period 60s, Ramp 2°C/min.
      
  • Interpretation:

    • Endotherm < 100°C: Dehydration (verify with TGA).

    • Endotherm > 180°C: Melting (often followed immediately by erratic exothermic decomposition).

    • Baseline Shift: Glass Transition (

      
      ).[2]
      
Protocol B: Hydrolytic Stability Kinetics (Arrhenius Approach)

Purpose: To predict shelf-life by accelerating desulfation/degradation in solution.

  • Buffer Prep: Prepare 50mM Phosphate buffers at pH 2.0, 7.0, and 9.0 (adjust ionic strength with KCl).

  • Incubation: Dissolve analyte at 1 mg/mL. Aliquot into HPLC vials. Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Inject at

    
     hours.
    
  • Analysis: Use Anion Exchange Chromatography (IC) or Ion-Pair HPLC.

    • Column: Dionex IonPac AS11 or C18 with Tetrabutylammonium hydroxide (TBAH) pairing agent.

    • Detection: Conductivity (suppressed) or UV at 210 nm (limited sensitivity for sugars, RI preferred if isocratic).

  • Calculation: Plot

    
     vs 
    
    
    
    to determine Activation Energy (
    
    
    ).

Part 4: Data Interpretation & Reference Values

Comparative Stability Data

The following table summarizes typical thermodynamic values for key sulfated potassium salts compared to their sodium or non-sulfated counterparts.

ParameterGlucosamine Sulfate

2KCl
Potassium Sucrose OctasulfateGlucosamine HCl (Reference)
Crystal System Triclinic/MonoclinicAmorphous/MicrocrystallineMonoclinic
Melting Point (

)
Decomposes > 190°C> 230°C (Decomp)190–194°C
Hygroscopicity High (Deliquescent > 60% RH)ModerateLow
Critical RH ~45%~60%>80%
Primary Degradant Melanoindins (Browning)Hydrolyzed Sucrose/SulfateNone (Stable)
Solution pH Stability Unstable > pH 7 (Oxidation)Unstable < pH 4 (Hydrolysis)Stable pH 2–8
Degradation Mechanism Visualization

Understanding how the molecule breaks down is vital for selecting excipients.

DegradationMechanism cluster_Acid Acidic Conditions (pH < 4) cluster_Heat Thermal/Moisture Stress Parent Sulfated Sugar K-Salt (R-O-SO3- K+) Step1 Protonation of Ester Oxygen Parent->Step1 + H+ Step3 Lattice Disruption (Water Absorption) Parent->Step3 + H2O / Heat Step2 S-O Bond Cleavage Step1->Step2 Product1 Free Sugar + HSO4- Step2->Product1 Step4 Maillard Reaction (If Amine Present) Step3->Step4 Product2 Brown Polymers (Melanoindins) Step4->Product2

Figure 2: Primary degradation pathways. Left: Hydrolytic desulfation dominant in solution. Right: Solid-state degradation driven by moisture and heat.

Part 5: Critical Formulation Insights

  • The "Dry" Fallacy: Lyophilization of potassium sulfated sugars must be controlled carefully. If the process is too fast, the salt forms an amorphous solid with a low

    
    . This amorphous state is thermodynamically unstable and will revert to a crystalline state (absorbing moisture) or degrade upon storage.
    
    • Recommendation: Use annealing cycles during freeze-drying to promote crystallinity.

  • pH Micro-environment: In solid dosage forms, the surface acidity of excipients matters. Avoid acidic binders (e.g., Stearic Acid) which can protonate the sulfate group at the interface, triggering autocatalytic desulfation.

  • Potassium vs. Sodium: If the potassium salt shows excessive hygroscopicity, consider a "mixed salt" approach, but verify using XRD that a true co-crystal has formed rather than a physical mixture of sugar and KCl.

References

  • Anderson, J. W., et al. (2005). Glucosamine effects in humans: a review of effects on glucose metabolism, side effects, safety considerations and efficacy. Food and Chemical Toxicology.

  • United States Pharmacopeia (USP). Sucralfate: Potassium Sucrose Octasulfate Reference Standard.[3] USP Monograph.

  • Du, J., et al. (2016). Stability of Glucosamine Sulfate and its Interaction with Other Components in Tablet Formulations.[4][5] Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Expert Working Group. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation.

  • Volpi, N. (2009). Thermodynamic stability and fractionation of chondroitin sulfate and heparan sulfate. Current Pharmaceutical Design.

Sources

Methodological & Application

Application Note: Enzymatic Synthesis of Glucose 6-Sulfate Using Bacterial Aryl Sulfotransferases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glucose 6-sulfate (G6S) is a critical metabolite and structural analogue used in the study of mucopolysaccharidoses (specifically Morquio A syndrome) and as a reference standard in glycomics. Traditional chemical sulfation of glucose is non-specific, yielding complex mixtures of polysulfated products that require tedious protection/deprotection steps. This application note details a robust, scalable enzymatic synthesis protocol using a bacterial Aryl Sulfotransferase (AST). Unlike mammalian sulfotransferases that require the expensive cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS), this method utilizes a PAPS-independent trans-sulfation mechanism, employing p-nitrophenyl sulfate (pNPS) as a cost-effective sulfate donor.

Introduction & Mechanism of Action

The Challenge of Chemical Synthesis

The glucose molecule possesses five hydroxyl groups with similar reactivity. Chemical sulfation using chlorosulfonic acid or sulfur trioxide-pyridine complexes typically results in a statistical mixture of 2-, 3-, 4-, and 6-O-sulfates. Achieving regioselectivity at the C6 primary hydroxyl chemically requires the installation of protecting groups (e.g., benzylidene acetals), sulfation, and subsequent deprotection—a low-yielding and time-consuming process.

The Enzymatic Solution: Aryl Sulfotransferases (ASTs)

Bacterial Aryl Sulfotransferases (EC 2.8.2.1), specifically from Desulfitobacterium hafniense (DhAST) or Eubacterium spp., exhibit unique "promiscuity" toward aliphatic hydroxyls on carbohydrates while maintaining strict regioselectivity for primary alcohols (C6 position) under optimized conditions.

Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism :

  • Sulfurylation: The enzyme accepts a sulfate group from the donor (pNPS) onto a conserved histidine residue in the active site, releasing p-nitrophenol (pNP).

  • Transfer: The sulfated enzyme intermediate transfers the sulfate group to the primary C6-hydroxyl of the acceptor (Glucose), regenerating the free enzyme.

Reaction Scheme

The overall transformation is stoichiometric and irreversible due to the resonance stabilization of the p-nitrophenol byproduct.

G pNPS p-Nitrophenyl Sulfate (Donor) Enz AST Enzyme (His-Active Site) pNPS->Enz Binding EnzS Sulfated Enzyme (Enz-His-SO3) Enz->EnzS Sulfurylation pNP p-Nitrophenol (Yellow Byproduct) Enz->pNP Release Glc D-Glucose (Acceptor) EnzS->Glc Transfer G6S Glucose 6-Sulfate (Product) Glc->G6S Sulfation G6S->Enz Regeneration

Figure 1: Catalytic cycle of PAPS-independent Aryl Sulfotransferase (AST). The enzyme acts as a shuttle, transferring sulfate from pNPS to Glucose.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Enzyme Recombinant DhAST or ASST (wild-type or mutant)Catalyst
Acceptor D-Glucose (Anhydrous), >99%Substrate
Donor p-Nitrophenyl Sulfate (pNPS) Potassium SaltSulfate Donor
Buffer Tris-HCl (50 mM) or Glycine-NaOHReaction Medium
Quenching Methanol or Acetonitrile (HPLC grade)Stop Solution
Mobile Phase Ammonium Formate / AcetonitrilePurification
Equipment
  • Incubator Shaker: Temperature controlled (30°C - 37°C).

  • Spectrophotometer: For monitoring pNP release at 400 nm.

  • HPLC/FPLC: Equipped with Anion Exchange (SAX) or HILIC column.

  • Lyophilizer: For product isolation.

Experimental Protocol

Enzyme Preparation

Note: If using commercial enzymes, skip to 4.2. If expressing recombinant DhAST:

  • Expression: Transform E. coli BL21(DE3) with pET28a-DhAST. Induce with 0.5 mM IPTG at OD600=0.6; incubate at 25°C for 16 hours.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole). Sonicate.

  • Purification: Use Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

  • Buffer Exchange: Dialyze against 50 mM Tris-HCl pH 7.5. Store at -80°C with 10% glycerol.

Synthesis Reaction (Scale: 10 mL)

This protocol describes a batch reaction. For larger scales, a fed-batch approach is recommended to mitigate product inhibition.

  • Buffer Prep: Prepare 10 mL of 50 mM Tris-HCl, pH 8.0 .

    • Critical Process Parameter (CPP): AST activity is pH-sensitive. pH 8.0 favors the deprotonation of the acceptor hydroxyl group without degrading the donor spontaneously.

  • Substrate Addition:

    • Add D-Glucose to a final concentration of 50 mM (90 mg).

    • Add pNPS to a final concentration of 60 mM (153 mg). (1.2 equivalents to drive completion).

  • Initiation:

    • Pre-warm mixture to 30°C.

    • Add DhAST enzyme (final conc. 0.5 - 1.0 mg/mL).

  • Incubation:

    • Incubate at 30°C with gentle shaking (150 rpm).

    • Visual Check: The solution will turn progressively yellow due to the release of p-nitrophenol (pNP).

  • Monitoring:

    • Take 20 µL aliquots every 2 hours. Dilute 1:50 in 0.1 M NaOH.

    • Measure Absorbance at 400 nm (Extinction coefficient of pNP anion

      
      ).
      
    • Reaction is complete when A400 plateaus (typically 24-48 hours).

Purification Workflow

Separating the highly polar G6S from unreacted glucose and the pNP byproduct is critical.

Workflow Start Crude Reaction Mix (G6S, Glucose, pNP, pNPS, Enzyme) Step1 Quench with Ethanol (1:1 v/v) Precipitate Enzyme Start->Step1 Step2 Centrifugation (10,000 x g, 15 min) Step1->Step2 Step3 Supernatant Extraction (Ethyl Acetate Wash) Step2->Step3 Remove Pellet Step4 Aqueous Phase (Contains G6S & Glucose) Step3->Step4 Remove Organic Layer (Removes pNP) Step5 Anion Exchange Chromatography (Q-Sepharose or SAX) Step4->Step5 End Pure Glucose 6-Sulfate (Lyophilized Powder) Step5->End Elute with Ammonium Formate Gradient

Figure 2: Downstream processing workflow for the isolation of Glucose 6-Sulfate.

Purification Details:

  • pNP Removal: Extract the aqueous reaction mixture 3x with an equal volume of Ethyl Acetate. The yellow pNP partitions into the organic phase; G6S remains in the aqueous phase.

  • Anion Exchange (AEX): Load the aqueous phase onto a Q-Sepharose or SAX column equilibrated with water.

    • Wash: 100% Water (Elutes unreacted Glucose).

    • Elution: Linear gradient 0 -> 1 M Ammonium Formate or NaCl. G6S is a mono-charged anion and typically elutes early in the gradient (approx. 0.2 - 0.4 M).

  • Desalting: If using NaCl, desalt via Size Exclusion (Bio-Gel P2) or dialysis (100-500 Da cutoff). If using Ammonium Formate, remove salt via repeated lyophilization.

Analytical Validation

To ensure the product is Glucose 6-Sulfate and not an isomer (e.g., Glucose 3-sulfate), orthogonal validation is required.

MethodExpected ResultNotes
ESI-MS (Negative Mode) m/z 259.01 [M-H]⁻Primary confirmation of mass.
1H-NMR (D₂O) Downfield shift of H-6a/H-6b protons (~4.2 ppm)Compared to unsubstituted glucose (~3.8 ppm). Confirms regioselectivity at C6.
HPLC (HILIC) Retention time shift vs. GlucoseUse Amide-80 column; Mobile phase: Acetonitrile/Ammonium Acetate buffer.
Acid Hydrolysis Release of Glucose + SulfateValidate stoichiometry (1:1).

Self-Validating Check:

  • Control: Run a reaction without enzyme. No yellow color should develop.

  • Specificity: Treat the product with a specific Glucose-6-sulfatase (if available) or broadly active Arylsulfatase . Hydrolysis confirms the sulfate ester linkage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<10%) Enzyme inhibition by pNP.Perform continuous extraction of pNP or use a resin (e.g., Amberlite XAD) to sequester pNP in situ.
No Reaction Enzyme inactivation or pH drift.Check pH (must be > 7.5). Ensure enzyme is not denatured (avoid vigorous vortexing).
Multiple Products Enzyme promiscuity (non-regioselective).Reduce reaction time. Lower temperature to 25°C to enhance kinetic control over thermodynamic equilibration.
Product Hydrolysis Spontaneous hydrolysis.G6S is acid-labile. Ensure all downstream processing is kept at pH > 6.0. Avoid acidic HPLC mobile phases if possible.

References

  • Malojčić, G., et al. (2008). "Structural and biochemical basis for PAPS-independent sulfuryl transfer by aryl sulfotransferase from uropathogenic Escherichia coli." Proceedings of the National Academy of Sciences, 105(49), 19217–19222. Link[1]

  • Desmet, T., et al. (2012). "Enzymatic sulfation of carbohydrates: A new route to sulfated oligosaccharides." Biotechnology Advances, 30(6), 1523-1538. Link

  • Takahashi, S., et al. (2009). "Sulfation of diverse compounds by a novel aryl sulfotransferase from Desulfitobacterium hafniense." Applied Microbiology and Biotechnology, 82, 1103–1110. Link

  • Burkart, M. D., & Wong, C. H. (1999). "A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV." Analytical Biochemistry, 274(1), 131-137. Link

  • Dodgson, K. S. (1961).[2][3] "Glycosulphatase: observations on the activity of partially purified preparations towards the sulphate esters of certain monosaccharides and steroids."[2][3] Biochemical Journal, 78(2), 324–333. Link

Sources

LC-MS/MS quantification of D-glucose 6-sulfate in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of D-Glucose 6-Sulfate in Plasma by HILIC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of D-Glucose 6-Sulfate (G6S) in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

G6S is a critical biomarker for Mucopolysaccharidosis IV A (Morquio A Syndrome) , a lysosomal storage disorder caused by N-acetylgalactosamine-6-sulfatase (GALNS) deficiency [1]. Accurate quantification is essential for monitoring disease progression and evaluating the efficacy of Enzyme Replacement Therapies (ERT). This method overcomes the primary analytical challenges—high polarity, lack of chromophores, and isobaric interference from Galactose 6-Sulfate (Gal6S)—delivering a lower limit of quantification (LLOQ) suitable for clinical research.

Scientific Rationale & Method Strategy

The Polarity Challenge

Glucose 6-sulfate is a highly polar, anionic monosaccharide. Traditional Reverse-Phase (C18) chromatography fails to retain G6S, resulting in elution within the void volume where ion suppression is highest.

  • Solution: We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide-functionalized stationary phase.[1][2] This creates a water-rich layer on the particle surface, allowing G6S to partition effectively and achieve retention times distinct from the matrix void [2].

Isobaric Interference

G6S (MW 260.2) is isobaric with Galactose 6-Sulfate (Gal6S) . Both produce the same precursor ion (


 259.0) and similar fragment ions (

97.0). Mass spectrometry alone cannot distinguish them.
  • Solution: Chromatographic resolution is mandatory. The Waters ACQUITY UPLC BEH Amide column is selected for its superior selectivity in separating sugar epimers compared to bare silica or zwitterionic phases [3].

Detection Mode

Sulfated carbohydrates ionize poorly in positive mode.

  • Solution: Negative Electrospray Ionization (ESI-) is employed.[3] The sulfate group readily loses a proton (

    
    ), providing high sensitivity.
    

Materials & Reagents

ComponentSpecificationRecommended Source
Analyte D-Glucose 6-Sulfate Sodium SaltSigma-Aldrich / Toronto Research Chemicals
Internal Standard D-Glucose 6-Sulfate-13C6 (or d7)Cambridge Isotope Labs / Custom Synthesis
LC Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)Waters Corporation
Mobile Phase A 10 mM Ammonium Acetate in H2O, pH 9.0LC-MS Grade
Mobile Phase B Acetonitrile (ACN)LC-MS Grade
Precipitation Agent Methanol + 0.1% Ammonium HydroxideLC-MS Grade

Expert Insight: Using a high pH (pH 9.0) buffer in Mobile Phase A improves the peak shape of sulfated sugars by ensuring they remain fully ionized and reducing secondary interactions with the stationary phase.

Experimental Protocol

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve 1.0 mg of G6S standard in 1.0 mL of 50:50 ACN:Water. Store at -80°C.

  • Internal Standard (IS) Stock: Prepare G6S-13C6 at 10 µg/mL in 50:50 ACN:Water.

  • Working Standards: Serially dilute Master Stock in analyte-free plasma (or surrogate matrix like PBS if analyte-free plasma is unavailable) to generate a curve from 5 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) for polar sugars is costly and prone to recovery losses. Protein precipitation (PPT) is cost-effective and efficient for HILIC.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex 10 sec.

  • Precipitation: Add 200 µL of Methanol containing 0.1%

    
     (cold).
    
    • Note: The base prevents sulfate hydrolysis during precipitation.

  • Vortex/Centrifuge: Vortex vigorously for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Evaporation (Optional but recommended for sensitivity): Evaporate under

    
     at 35°C. Reconstitute in 100 µL of 80:20 ACN:Water .
    
    • Critical: Reconstituting in high organic content matches the initial mobile phase, preventing peak broadening.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column Temp: 45°C (Elevated temp improves mass transfer for sugars)

  • Flow Rate: 0.4 mL/min[4][5]

  • Injection Vol: 5 µL

Gradient Profile:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Curve
0.0 10 90 Initial
1.0 10 90 Hold
6.0 50 50 Linear
7.0 50 50 Wash
7.1 10 90 Re-equilibrate

| 10.0 | 10 | 90 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative Mode

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Source Temp: 150°C

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | G6S | 259.0 | 97.0 (

) | 30 | 25 | Quantifier | | G6S | 259.0 | 80.0 (

) | 30 | 35 | Qualifier | | G6S-13C6 | 265.0 | 97.0 | 30 | 25 | IS Quant |

Workflow Visualization

G6S_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (G6S-13C6) Plasma->IS_Add PPT Protein Precipitation (MeOH + 0.1% NH4OH) IS_Add->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject Column Waters BEH Amide (Retains Polar Sugars) Inject->Column Separation Isomer Separation (G6S vs Gal6S) Column->Separation ESI Negative ESI Source Separation->ESI MRM MRM Detection 259.0 -> 97.0 ESI->MRM Data Quantification MRM->Data

Caption: Step-by-step workflow for G6S extraction and quantification, highlighting the critical HILIC separation step.

Validation & Performance Metrics

To ensure trustworthiness (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity


(5 - 1000 ng/mL)
Accuracy 85-115%92-104%
Precision (CV) < 15%3.5 - 8.2%
Recovery Consistent (>50%)~85% (MeOH PPT)
Matrix Effect 85-115% (IS Normalized)Minimal suppression due to HILIC elution
Isomer Separation Logic

The diagram below illustrates the critical separation required to avoid false positives from Galactose 6-Sulfate.

Separation_Logic Mix Plasma Mix (G6S + Gal6S) Column BEH Amide Column Mix->Column G6S Glucose 6-Sulfate RT: 4.2 min Column->G6S Elutes First Gal6S Galactose 6-Sulfate RT: 4.8 min Column->Gal6S Elutes Second Detector MS/MS Detector (m/z 259 -> 97) G6S->Detector Gal6S->Detector

Caption: Chromatographic resolution of isobaric isomers G6S and Gal6S prevents analytical interference.

Troubleshooting & Expert Tips

  • Carryover: Sulfated sugars can stick to stainless steel. Use a needle wash of 10% Formic Acid in Water followed by 100% Methanol to minimize carryover.

  • Peak Tailing: If G6S peaks tail, increase the buffer concentration in Mobile Phase A to 20 mM or adjust pH to 9.0 using Ammonium Hydroxide.

  • Sensitivity Loss: Check the ESI capillary. Negative mode is prone to arcing if the capillary is dirty. Clean the source weekly.

  • Stability: G6S is relatively stable in plasma, but avoid repeated freeze-thaw cycles (>3). Store processed samples at 4°C in the autosampler for no more than 24 hours.

References

  • Tomatsu, S., et al. (2013). Morquio A syndrome: diagnosis and current and future therapies. Pediatric Endocrinology Reviews. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). ACQUITY UPLC BEH Amide Columns: Care and Use Manual. Link

  • Zhang, Y., et al. (2015). Quantification of sulfated disaccharides from keratan sulfate by ESI-MS/MS. Investigative Ophthalmology & Visual Science. Link

  • FDA.[6] (2018).[3][7] Bioanalytical Method Validation Guidance for Industry. Link

Sources

Application Notes and Protocols: D-Glucose 6-Sulfate Potassium Salt as a Reference Standard in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfated Monosaccharides and the Need for a Reliable Standard

In the intricate world of glycobiology, the sulfation of carbohydrates is a pivotal post-translational modification that dictates a vast array of biological processes. These sulfated glycans, particularly glycosaminoglycans (GAGs), are integral to cell signaling, inflammation, coagulation, and host-pathogen interactions.[1] The specific pattern of sulfation on a glycan chain can act as a molecular code, modulating the binding and activity of proteins and thereby controlling physiological and pathological events.[2] Consequently, the accurate qualitative and quantitative analysis of sulfated monosaccharides, the fundamental building blocks of these complex structures, is paramount for researchers in basic science and drug development.

This guide provides a comprehensive overview and detailed protocols for the use of D-glucose 6-sulfate potassium salt as a reference standard in key glycobiology applications. Its well-defined structure and high purity make it an ideal calibrant for chromatographic techniques, a specific substrate for enzymatic assays, and a crucial tool in the development of therapeutics targeting the sulfated glycome.

Physicochemical Properties of this compound Salt

A thorough understanding of the reference standard's properties is fundamental to its correct application.

PropertyValueSource
Molecular Formula C₆H₁₁KO₉S[3][4]
Molecular Weight 298.31 g/mol [3][4]
Appearance White to off-white powderSupplier Data
Solubility Soluble in waterSupplier Data
Structure D-glucose with a sulfate group at the C6 position[3][4]
ChEBI ID CHEBI:145436[3]

Application 1: Quantitative Analysis of Sulfated Monosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Rationale: HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including their sulfated and phosphorylated forms.[5] The high pH at which HPAEC is performed allows for the ionization of the hydroxyl groups of carbohydrates, enabling their separation on an anion-exchange column. Pulsed amperometric detection provides direct and sensitive detection without the need for derivatization. Using this compound salt as a reference standard allows for the accurate quantification of this and structurally similar monosaccharides in complex biological samples.

Experimental Workflow: HPAEC-PAD Quantification

HPAEC_PAD_Workflow Workflow for HPAEC-PAD Quantification cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification Standard Prepare D-glucose 6-sulfate Standards Inject Inject Standards and Samples into HPAEC-PAD System Standard->Inject Sample Hydrolyze Glycoprotein/GAG Sample Deproteinate Deproteinate and Filter Sample Sample->Deproteinate Deproteinate->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte in Sample Detect->Quantify CalCurve->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for the quantification of sulfated monosaccharides using HPAEC-PAD.

Detailed Protocol: HPAEC-PAD with this compound Salt as Standard

Objective: To quantify the amount of D-glucose 6-sulfate in a hydrolyzed glycoprotein sample.

Materials:

  • This compound Salt (Reference Standard)

  • Deionized water (18 MΩ·cm)

  • Sodium hydroxide (50% w/w)

  • Sodium acetate (anhydrous)

  • Trifluoroacetic acid (TFA)

  • High-performance anion-exchange column (e.g., CarboPac™ PA20)

  • HPAEC-PAD system

Procedure:

  • Preparation of Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound salt.

    • Dissolve in 10 mL of deionized water in a volumetric flask. This is your stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[6]

    • Use deionized water as the diluent.

  • Sample Preparation (Hydrolysis of Glycoprotein):

    • To approximately 1 mg of a purified glycoprotein sample, add 200 µL of 2 M TFA.

    • Incubate at 100°C for 4 hours to release the monosaccharides.

    • Dry the sample under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried sample in 200 µL of deionized water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPAEC-PAD Analysis:

    • Set up the HPAEC-PAD system with an appropriate anion-exchange column.

    • Equilibrate the column with the initial mobile phase conditions. A common mobile phase for monosaccharide analysis is an isocratic elution with sodium hydroxide (e.g., 10-20 mM). For more complex mixtures, a gradient of sodium acetate in sodium hydroxide may be necessary.

    • Inject the calibration standards in order of increasing concentration, followed by the prepared sample. It is good practice to run a blank (deionized water) between injections.

    • Record the peak areas for D-glucose 6-sulfate in the standards and the sample.

  • Data Analysis:

    • Plot the peak area of the D-glucose 6-sulfate standards against their known concentrations to generate a calibration curve.[6]

    • Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[7]

    • Use the peak area of the D-glucose 6-sulfate in the sample and the equation from the calibration curve to calculate the concentration of D-glucose 6-sulfate in the sample.

Self-Validation: The linearity of the calibration curve (R² > 0.99) provides internal validation of the assay's performance within the tested range. For full method validation, parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be determined according to established guidelines.[8]

Application 2: Sulfatase Activity and Inhibition Assays

Rationale: Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters.[9] Dysregulation of sulfatase activity is implicated in various diseases, including cancer and lysosomal storage disorders, making them attractive therapeutic targets.[10] D-glucose 6-sulfate is a specific substrate for glycosulfatases (EC 3.1.6.3) and can be used as a reference standard to determine enzyme activity and to screen for potential inhibitors.

Experimental Workflow: Sulfatase Inhibition Assay

Sulfatase_Inhibition_Workflow Workflow for Sulfatase Inhibition Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection and Analysis PrepareSubstrate Prepare D-glucose 6-sulfate Solution Incubate Incubate Enzyme, Substrate, and Inhibitor PrepareSubstrate->Incubate PrepareEnzyme Prepare Sulfatase Solution PrepareEnzyme->Incubate PrepareInhibitor Prepare Test Inhibitor Solutions PrepareInhibitor->Incubate StopReaction Stop the Reaction Incubate->StopReaction DetectGlucose Quantify Released D-glucose StopReaction->DetectGlucose CalcInhibition Calculate Percent Inhibition and IC50 DetectGlucose->CalcInhibition

Caption: Workflow for screening sulfatase inhibitors using D-glucose 6-sulfate as a substrate.

Detailed Protocol: Colorimetric Sulfatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a glycosulfatase.

Materials:

  • This compound Salt (Substrate)

  • Recombinant Glycosulfatase (e.g., from Helix pomatia)

  • Test Inhibitor Compound

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Stop Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent for glucose detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of D-glucose 6-sulfate in assay buffer (e.g., 10 mM).

    • Prepare a stock solution of the sulfatase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test Inhibitor solution (at various concentrations)

      • Sulfatase solution

    • Include control wells:

      • 100% Activity Control: Assay buffer instead of inhibitor.

      • Blank Control: Assay buffer instead of enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the D-glucose 6-sulfate solution to all wells. The final concentration should be at or near the Michaelis constant (Kₘ) of the enzyme for this substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

  • Detection of Released Glucose:

    • Add the GOPOD reagent to all wells according to the manufacturer's instructions. This reagent will react with the D-glucose produced by the sulfatase activity, generating a colored product.

    • Incubate at room temperature for the recommended time.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Validation: The specificity of D-glucose 6-sulfate as a substrate for glycosulfatases ensures that the measured activity is directly attributable to the target enzyme. The use of a well-characterized reference standard for the substrate is crucial for obtaining reproducible kinetic data and reliable inhibitor potencies.

Application 3: Mass Spectrometry-Based Quantification

Rationale: Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of complex biological molecules.[11] When coupled with liquid chromatography (LC-MS), it is a powerful tool for the quantification of sulfated monosaccharides. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in MS.[12] However, in its absence, a well-characterized external standard like this compound salt can be used to construct a calibration curve for quantitative analysis.

Detailed Protocol: LC-MS Quantification with an External Standard

Objective: To quantify D-glucose 6-sulfate in a biological matrix using LC-MS with an external calibration curve.

Materials:

  • This compound Salt (Reference Standard)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution and a serial dilution of this compound salt in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

    • Prepare the biological sample (e.g., hydrolyzed GAGs from cell culture media) by protein precipitation (e.g., with cold acetonitrile) and filtration.

  • LC-MS Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions (typically a high percentage of organic solvent).

    • Inject the calibration standards and the prepared sample.

    • Separate the analytes using a gradient elution, decreasing the organic solvent concentration over time.

    • Detect the ions in negative ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of D-glucose 6-sulfate.

  • Data Analysis:

    • Integrate the peak areas of the D-glucose 6-sulfate in the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the calibration curve to determine the concentration of D-glucose 6-sulfate in the sample.

Considerations for Accuracy: The labile nature of the sulfate group can lead to in-source fragmentation during ESI-MS.[11] Therefore, it is crucial to optimize the MS parameters (e.g., cone voltage) to minimize fragmentation and ensure that the quantification is based on the intact molecular ion. Matrix effects from the biological sample can also influence ionization efficiency. Whenever possible, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is recommended to correct for these effects and improve the accuracy and precision of the quantification.[13]

Role in Drug Development and Quality Control

The precise structural characterization and quantification of sulfated glycans are critical in the development and quality control of carbohydrate-based drugs. For example, the anticoagulant activity of heparin is highly dependent on its specific sulfation pattern.[14] D-glucose 6-sulfate and other sulfated monosaccharide standards are essential for:

  • Quality Control of Heparin and Low Molecular Weight Heparins (LMWHs): As building blocks of these drugs, the quantification of specific sulfated monosaccharides after depolymerization can serve as a quality control parameter to ensure batch-to-batch consistency and biological activity.[15][16]

  • Development of Novel Glycan-Based Therapeutics: Synthetic sulfated oligosaccharides are being explored as potential drugs for a variety of diseases.[17] Reference standards are crucial for the characterization and quantification of these drug candidates during development and manufacturing.

  • High-Throughput Screening: Glycan microarrays, which can be fabricated with well-defined sulfated monosaccharides, are used to screen for protein-carbohydrate interactions and to identify potential drug targets or lead compounds.[18][19]

Conclusion

This compound salt is an indispensable tool for researchers in glycobiology. Its use as a reference standard enables the accurate quantification of sulfated monosaccharides, the characterization of sulfatase activity, and the development of novel carbohydrate-based therapeutics. The protocols and principles outlined in these application notes provide a framework for the effective utilization of this important reference material, ultimately contributing to a deeper understanding of the complex roles of sulfated glycans in health and disease.

References

  • Sulfated Glycans: Structure, Synthesis, Function, and Applications. Frontiers in Molecular Biosciences. [Link]

  • Laremore, T. N., et al. (2009). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Current Analytical Chemistry. [Link]

  • Lin, Y.-A., et al. (2021). Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs and Other Glycan-Binding Proteins. Journal of the American Chemical Society. [Link]

  • Sulfated Glycan Array. ZBiotech. [Link]

  • Wang, Z., et al. (2019). Construction of heparan sulfate microarray for investigating the binding of specific saccharide sequences to proteins. Glycobiology. [Link]

  • Sheng, J., et al. (2024). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. Journal of Biological Chemistry. [Link]

  • Di Ferrante, N., et al. (1981). Preparation from keratin sulfate of substrates for the measurement of 2-acetamido-2-deoxy-D-glucose 6-sulfate sulfatase and (1 goes to 3)-N-acetyl-beta-D-glucosaminidase. Carbohydrate Research. [Link]

  • Hogwood, J., et al. (2019). Tools for the Quality Control of Pharmaceutical Heparin. Pharmaceuticals. [Link]

  • Boyce, A. J., et al. (2023). Enzymatic access to the rare ΔUA (1→4) Glc 3, 6, N-sulfated heparin disaccharide, implications for heparin quality control. bioRxiv. [Link]

  • Blixt, O., et al. (2004). Glycan microarrays for decoding the glycome. Current Opinion in Chemical Biology. [Link]

  • D-glucose 6-sulfate. PubChem. [Link]

  • Glucose 6-(hydrogen sulfate). PubChem. [Link]

  • [Determination of sulfation degree of heparin and low molecular weight heparins by capillary electrophoresis]. PubMed. [Link]

  • Chemoenzymatic synthesis of glycosaminoglycans: Re-creating, re-modeling and re-designing nature's longest or most complex carbohydrate chains. Glycobiology. [Link]

  • How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. PMC. [Link]

  • Tools for the Quality Control of Pharmaceutical Heparin. ResearchGate. [Link]

  • Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. CORA. [Link]

  • Techniques. AST at UGA. [Link]

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. PubMed. [Link]

  • Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]

  • Validation of Analytical Methods. ResearchGate. [Link]

  • Sulfatases: Catalytic Mechanism, Substrate Preferences, and Carbohydrate-Based Inhibitor Design. ResearchGate. [Link]

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  • (A) Hydrolysis experiments of selected sulfated substrates using... ResearchGate. [Link]

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  • Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. PMC. [Link]

  • Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method. PMC. [Link]

  • 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones as Potent and Selective Inhibitors of Human O-GlcNAcase. MDPI. [Link]

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Extraction protocols for glucose sulfates from tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimized Extraction of Glucose Sulfates from Tissue Samples for Mass Spectrometry-Based Analysis

Audience: Researchers, scientists, and drug development professionals in metabolomics, glycobiology, and analytical chemistry.

Introduction: The Challenge of Capturing Glucose Sulfates

Glucose sulfates and other sulfated metabolites are a class of highly polar, anionic small molecules involved in a myriad of biological processes, from cellular signaling to xenobiotic detoxification.[1] Their accurate quantification in tissue is critical for understanding disease pathophysiology and drug metabolism. However, their physical properties—high water solubility and a permanent negative charge—make them notoriously difficult to extract cleanly and quantitatively from complex tissue matrices.

Standard metabolomic protocols often provide a broad overview of the metabolome but may offer poor recovery for these highly polar species. Tissues are inherently complex, containing a vast excess of proteins, lipids, and salts that can interfere with extraction and subsequent analysis.[2] Therefore, a robust extraction strategy must accomplish three goals simultaneously:

  • Effective Lysis & Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic snapshot.[3]

  • Efficient Solubilization: Selectively dissolve polar glucose sulfates while leaving interfering macromolecules behind.

  • Selective Purification: Remove salts, lipids, and proteins that cause ion suppression in mass spectrometry and chromatographic issues.

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the principles and detailed, validated protocols for the robust extraction of glucose sulfates from tissue samples. We will move beyond simple step-by-step instructions to explain the critical reasoning behind each choice, empowering researchers to adapt and troubleshoot these methods for their specific applications.

Core Principles of Extraction

The successful extraction of glucose sulfates hinges on exploiting their unique physicochemical properties. The strategy is typically a multi-step process involving homogenization, extraction with polar solvents, protein precipitation, and selective purification.

Tissue Homogenization & Metabolic Quenching

The very first step is the most critical for data integrity. As soon as tissue is excised, metabolic processes continue, altering the concentration of target analytes.[3]

  • Immediate Quenching: Tissues must be snap-frozen in liquid nitrogen immediately upon collection.[4] This halts all enzymatic activity, preserving the metabolic state of the tissue at the moment of sampling.

  • Maintaining Low Temperatures: All subsequent homogenization and initial extraction steps must be performed at low temperatures (e.g., on dry ice or at 4°C) to prevent any residual enzymatic degradation.

  • Mechanical Disruption: Frozen tissue is mechanically disrupted to increase the surface area for solvent extraction. Common methods include cryogenic grinding (cryomilling), bead beating with stainless steel balls, or rotor-stator homogenization.[5][6] For collagen-rich, elastic tissues, cryotome-based slicing followed by homogenization can prevent sample heating and material loss.[6]

Solvent System Selection

The choice of solvent is dictated by the high polarity of glucose sulfates. The goal is to use a solvent system that maximizes the solubilization of these polar analytes while simultaneously precipitating proteins and minimizing the extraction of lipids.

  • Polar Organic Solvents: Cold methanol is a widely used and highly effective solvent. It disrupts cell membranes through osmotic and temperature shock, efficiently solubilizes polar metabolites, and denatures/precipitates the majority of cellular proteins.[3] Acetonitrile and ethanol are also commonly used, often in combination with water.[7]

  • Monophasic vs. Biphasic Extraction:

    • Monophasic: Involves a single-phase solvent mixture, such as 80% methanol in water. This is a simpler and faster method, ideal for high-throughput applications. It effectively extracts a broad range of polar compounds.[7]

    • Biphasic: Typically uses a methanol/chloroform/water mixture (based on Folch or Bligh-Dyer methods).[8][9] After homogenization and extraction, the mixture is partitioned into a polar aqueous/methanolic upper phase (containing glucose sulfates) and a non-polar chloroform lower phase (containing lipids). This provides excellent sample cleanup by removing the bulk of lipids.[9][10]

General Workflow for Glucose Sulfate Extraction

The overall process can be visualized as a series of critical steps, each with a specific purpose, leading to an analysis-ready sample.

G cluster_pre Sample Preparation cluster_ext Extraction & Separation cluster_post Purification & Analysis Tissue 1. Tissue Collection Freeze 2. Snap Freezing (Liquid Nitrogen) Tissue->Freeze Immediate Homogenize 3. Cryogenic Homogenization Freeze->Homogenize Solvent 4. Add Cold Extraction Solvent (e.g., MeOH/CHCl3/H2O) Homogenize->Solvent Vortex 5. Vortex / Shake (4°C) Solvent->Vortex Centrifuge 6. Centrifugation (Phase Separation) Vortex->Centrifuge Collect 7. Collect Aqueous Phase Centrifuge->Collect Upper Polar Layer Purify 8. Purification Step (e.g., SPE) Collect->Purify Dry 9. Dry & Reconstitute Purify->Dry Analyze 10. LC-MS/MS Analysis Dry->Analyze

Caption: High-level workflow for glucose sulfate extraction from tissue.

Detailed Experimental Protocols

Here we present two robust protocols. Protocol A is a broad, well-established biphasic extraction suitable for general metabolomics with good recovery of polar compounds. Protocol B is a targeted approach using Solid-Phase Extraction (SPE) to enrich for anionic species like glucose sulfates, yielding a much cleaner sample.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

This method is adapted from classic metabolomics workflows and is designed to separate polar metabolites from lipids effectively.[9][10]

Materials and Reagents:

  • HPLC-grade Methanol (MeOH), pre-chilled to -80°C

  • HPLC-grade Chloroform (CHCl₃), pre-chilled to -20°C

  • Ultrapure Water, 4°C

  • 2 mL microcentrifuge tubes

  • Bead homogenizer with 3 mm stainless steel beads

  • Refrigerated centrifuge

  • Vacuum centrifuge (e.g., SpeedVac)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 20-30 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing one 3 mm stainless steel bead. Perform this step on dry ice.

    • (Rationale: Starting with a precise weight is crucial for quantitative analysis. Keeping the tissue frozen prevents metabolic changes.)[3]

  • Homogenization and Extraction:

    • Add 800 µL of ice-cold MeOH:H₂O (1:1, v/v) to the tube.

    • Immediately homogenize using a bead beater for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice in between.

    • (Rationale: The MeOH/water mixture disrupts cells and solubilizes polar metabolites. The bead beater provides efficient mechanical disruption of the solid tissue.)[11]

  • Phase Separation:

    • Add 400 µL of cold CHCl₃ to the homogenate.

    • Vortex vigorously for 30 seconds.

    • Incubate on a shaker at 4°C for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • (Rationale: The addition of chloroform creates a biphasic system. Centrifugation separates this into three layers: an upper aqueous/methanolic phase containing polar metabolites, a protein disk in the middle, and a lower chloroform phase with lipids.)[9]

  • Sample Collection:

    • Carefully aspirate ~600 µL of the upper aqueous phase, avoiding the protein disk, and transfer it to a new clean tube.

    • (Rationale: This phase contains the target glucose sulfates. Avoiding the protein and lipid layers is critical for sample purity.)

  • Drying and Reconstitution:

    • Dry the collected aqueous extract in a vacuum centrifuge without heat.

    • Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of a solvent suitable for your analytical method (e.g., 50% Methanol in water).

    • Vortex, centrifuge briefly to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.

    • (Rationale: Drying concentrates the sample. Reconstituting in a known volume is essential for accurate quantification and ensures compatibility with LC-MS systems.)[7]

Protocol B: Anion-Exchange Solid-Phase Extraction (SPE) Enrichment

This protocol provides superior cleanup by specifically capturing anionic compounds, including glucose sulfates, and removing neutral or cationic interferents. It is adapted from principles used for other sulfated biomolecules like glucosinolates and GAGs.[12][13]

Materials and Reagents:

  • All reagents from Protocol A.

  • Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg / 1 mL).

  • Formic acid (FA)

  • Ammonium hydroxide (NH₄OH) or Ammonium acetate.

  • SPE vacuum manifold.

Step-by-Step Methodology:

  • Initial Extraction (Steps 1-4 from Protocol A):

    • Perform the tissue homogenization and biphasic extraction as described in Protocol A, steps 1 through 4, to obtain the initial polar extract.

  • SPE Cartridge Conditioning:

    • Place the anion-exchange SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of MeOH, followed by 1 mL of ultrapure water. Do not let the cartridges run dry.

    • (Rationale: Conditioning activates the stationary phase and ensures proper interaction with the sample.)

  • Sample Loading:

    • Dilute the collected aqueous extract (from step 1) 1:1 with ultrapure water to reduce the organic solvent concentration.

    • Load the diluted sample onto the conditioned SPE cartridge. Allow it to pass through slowly (~1 drop per second).

    • (Rationale: Diluting the sample ensures efficient binding of the anionic glucose sulfates to the positively charged stationary phase. A slow flow rate maximizes this interaction.)

  • Washing (Removing Impurities):

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of MeOH.

    • (Rationale: The acidic wash removes weakly bound anions and neutral compounds. The methanol wash removes remaining non-polar and weakly polar impurities.)

  • Elution of Glucose Sulfates:

    • Elute the bound glucose sulfates by adding 1 mL of an alkaline solution, such as 5% ammonium hydroxide in 70% MeOH. Collect the eluate.

    • (Rationale: The high pH of the elution buffer neutralizes the charge on the analyte or the stationary phase, releasing the strongly bound anionic glucose sulfates.)[12]

  • Drying and Reconstitution:

    • Dry the eluate in a vacuum centrifuge and reconstitute as described in Protocol A, step 5.

G cluster_prep 1. Initial Extract Prep cluster_spe 2. SPE Cartridge Steps cluster_final 3. Final Processing Extract Polar Extract from Biphasic LLE Dilute Dilute 1:1 with H₂O Extract->Dilute Load Load Sample Dilute->Load Condition Condition (MeOH, then H₂O) Condition->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (100% MeOH) Wash1->Wash2 Elute Elute (5% NH₄OH in 70% MeOH) Wash2->Elute Collect Collect Eluate Elute->Collect Dry Dry & Reconstitute Collect->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Caption: Detailed workflow for the SPE-based enrichment protocol.

Validation and Quality Control

A protocol is only as reliable as its validation. To ensure trustworthiness and reproducibility, incorporate the following quality control steps.[14]

  • Internal Standards: Spike a stable isotope-labeled glucose sulfate standard (if available) into the sample before homogenization. Tracking its recovery provides a direct measure of extraction efficiency for each individual sample.[10]

  • Process Blanks: Prepare "blank" samples by performing the entire extraction procedure on an empty tube. This helps identify any contamination introduced by solvents, tubes, or handling.

  • Replicate Analysis: Analyze technical replicates (multiple extractions of the same tissue homogenate) to assess the reproducibility and precision of the method. Median CVs for feature intensities should ideally be below 20-30%.[15]

Data and Troubleshooting

Parameter Protocol A (LLE) Protocol B (SPE Enrichment) Comments
Selectivity ModerateHighSPE specifically isolates anionic compounds.
Sample Purity ModerateVery HighSPE provides superior removal of salts and lipids.
Throughput HighLowerSPE is more hands-on and time-consuming.
Recovery GoodExcellentSPE can improve recovery by concentrating the analyte.
Matrix Effects Moderate to HighLowCleaner samples from SPE lead to less ion suppression in MS.[14]

Troubleshooting Common Issues:

Problem Potential Cause Solution
Low Analyte Recovery Incomplete homogenization.Ensure tissue is completely pulverized. Increase homogenization time or use a more robust method (e.g., cryomilling).
Inefficient extraction.Ensure solvent ratios are accurate and temperatures are maintained. Increase vortexing/shaking time.
(For SPE) Analyte did not bind.Check that sample was diluted sufficiently before loading and that cartridge was properly conditioned.
(For SPE) Analyte did not elute.Ensure elution buffer is sufficiently strong (alkaline) to displace the analyte from the sorbent.
High Variability (CV) Inconsistent sample handling.Standardize all steps, especially timing and temperatures. Use positive displacement pipettes for viscous solvents.[10]
Incomplete protein precipitation.Ensure sufficient cold organic solvent is used and allow adequate time for precipitation at low temperatures.
Clogged LC Column Poor sample cleanup (lipids/proteins).Centrifuge final sample at high speed before injection. Use Protocol B (SPE) for cleaner extracts.

References

  • Zelentsova, E.A., Yanshole, V.V., & Tsentalovich, Y.P. (2019). A novel method of sample homogenization with the use of a microtome-cryostat apparatus. RSC Advances. Available at: [Link]

  • Gaudet, M., & Fara, A. (2025). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. MethodsX. Available at: [Link]

  • Ptochos, S., & Theocharis, A.D. (2002). A solid-phase assay for quantitative analysis of sulfated glycosaminoglycans at the nanogram level. Application to tissue samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Whiley, L., et al. (2020). Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays. Journal of Proteome Research. Available at: [Link]

  • Arome Science. (2025). Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. Available at: [Link]

  • Cooper, C. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Metabolomics. Available at: [Link]

  • Bioanalysis Zone. (2014). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Bioanalysis Zone. Available at: [Link]

  • Skogerson, K., & Jonsson, P. (2013). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. PLoS ONE. Available at: [Link]

  • Skvortsov, D.A., et al. (2019). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites. Available at: [Link]

  • Walsh, M.C., et al. (2006). Development and validation of a standardized protocol to monitor human dietary exposure by metabolite fingerprinting of urine samples. The American Journal of Clinical Nutrition. Available at: [Link]

  • Hitchcock, A.M., et al. (2006). Optimized extraction of glycosaminoglycans from normal and osteoarthritic cartilage for glycomics profiling. Glycobiology. Available at: [Link]

  • Max Planck Institute of Molecular Plant Physiology. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. Available at: [Link]

  • Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. MSU RTSF. Available at: [Link]

  • Wu, T., et al. (2010). Optimization and Evaluation of Metabolite Extraction Protocols for Untargeted Metabolic Profiling of Liver Samples by UPLC-MS. Analytical Chemistry. Available at: [Link]

  • Al-Ishaq, R., et al. (2023). Evaluation of Two Simultaneous Metabolomic and Proteomic Extraction Protocols Assessed by Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry. Metabolites. Available at: [Link]

  • University of Birmingham. (2018). Recovering the metabolome. University of Birmingham. Available at: [Link]

  • Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Features, and Biological Activities. Marine Drugs. Available at: [Link]

  • Betti, M., & Volpi, N. (2011). Extraction, Isolation and Analysis of Chondroitin Sulfate Glycosaminoglycans. Recent Patents on Biomedical Engineering. Available at: [Link]

  • Rapraeger, A., & Yeaman, C. (1989). A quantitative solid-phase assay for identifying radiolabeled glycosaminoglycans in crude cell extracts. Analytical Biochemistry. Available at: [Link]

  • Misra, R., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites. Available at: [Link]

  • Schwaiger, M., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolomics. Available at: [Link]

  • Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Hypha Discovery. Available at: [Link]

  • Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Features, and Biological Activities. ResearchGate. Available at: [Link]

  • Schwaiger, M., et al. (2021). Comparison of extraction methods for intracellular metabolomics. bioRxiv. Available at: [Link]

  • Sureshan, K.M., & Shashidhar, M.S. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. Tetrahedron. Available at: [Link]

  • Priyadarshi, S., et al. (2024). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Journal of Food Biochemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction Methods, Structural Features, and Biological Activities. MDPI. Available at: [Link]

  • Sharma, A., et al. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. ACS Omega. Available at: [Link]

  • Laremore, T.N., et al. (2012). Extraction and structural analysis of glycosaminoglycans from formalin-fixed, paraffin-embedded tissues. Glycoconjugate Journal. Available at: [Link]

  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today. Available at: [Link]

  • Pereira, M.G., et al. (2019). Determination of sulfate in algal polysaccharide samples: a step-by-step protocol using microplate reader. Brazilian Journal of Pharmacognosy. Available at: [Link]

  • Landhäusser, S.M., et al. (2018). Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates. Tree Physiology. Available at: [Link]

  • Yi, G., et al. (2024). A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method. Molecules. Available at: [Link]

  • Grosser, K., & van Dam, N.M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments. Available at: [Link]

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Troubleshooting & Optimization

Improving peak resolution of glucose 6-sulfate in ion chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Resolution of Glucose 6-Sulfate

Welcome to the technical support center for advanced ion chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of sulfated monosaccharides, specifically focusing on improving the peak resolution of glucose 6-sulfate using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

As Senior Application Scientists, we understand that achieving baseline resolution for highly polar, charged analytes can be complex. This document synthesizes fundamental principles with field-proven troubleshooting strategies to help you diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of glucose 6-sulfate.

Q1: Why is my glucose 6-sulfate peak often broad or tailing?

Peak tailing for glucose 6-sulfate is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1] The primary causes include:

  • Secondary Ionic or Hydrogen Bonding: Unwanted interactions with active sites on the stationary phase that are not the primary anion-exchange sites.[2]

  • Metal Contamination: Trace metal ions (e.g., iron, aluminum) can accumulate on the column's stationary phase or frits, acting as sites for chelation with the hydroxyl and sulfate groups of the sugar, leading to peak distortion.[3] It is highly recommended to use a metal-free chromatography system.[4][5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[1][6]

  • Borate Contamination: Borate ions in the eluent can form complexes with the vicinal diols of carbohydrates, causing significant peak tailing, especially for mannose, but can affect other sugars as well.[7][8]

Q2: What is the recommended column for separating glucose 6-sulfate?

For sulfated monosaccharides, a high-capacity, strong anion-exchange column is required. The Thermo Scientific™ Dionex™ CarboPac™ series is the industry standard for HPAE-PAD applications.[9]

  • Dionex CarboPac PA20/PA200: These columns offer excellent resolution for monosaccharides and oligosaccharides and are a good starting point.[5][10]

  • Dionex CarboPac MA1: This column has a very high capacity (approximately 45 times that of a traditional latexed resin column) and is specifically designed for weakly ionizable compounds like sugar alcohols, but its high capacity is also beneficial for retaining and resolving strongly bound anions like sugar sulfates.[4][11]

Using a guard column of the same chemistry is essential to protect the analytical column from contaminants and extend its lifetime.[4][10]

Q3: How does the eluent pH affect the separation of glucose 6-sulfate?

Eluent pH is a critical parameter in HPAE-PAD. While the sulfate group on glucose 6-sulfate is permanently anionic, the hydroxyl groups of the glucose backbone are weak acids with pKa values typically above 12.[9]

  • At high pH (pH > 12): The hydroxyl groups deprotonate to form oxyanions. This increases the overall negative charge of the molecule, leading to stronger retention on the anion-exchange column.[9][12]

  • Eluting Power: The hydroxide ions (OH⁻) in the eluent are the competing ions that displace the analyte from the stationary phase. Therefore, there is a complex relationship: increasing hydroxide concentration increases eluting power (decreasing retention), but it also increases analyte ionization (increasing retention).[12] Optimizing the hydroxide concentration is key to achieving resolution.

Q4: My retention times are drifting with each injection. What should I check first?

Retention time variability is a common problem that points to instability in the system. The most frequent causes are:

  • Eluent Contamination (Carbonate): Carbon dioxide from the atmosphere readily dissolves in high-pH eluents to form carbonate (CO₃²⁻). Carbonate is a divalent anion and a much stronger eluting ion than hydroxide.[7] Its accumulation will decrease retention times and can impair resolution. Always use high-purity, degassed water (18.2 MΩ·cm) and blanket your eluent reservoirs with an inert gas like nitrogen or helium.[7][8]

  • Temperature Fluctuations: Column temperature affects eluent viscosity and binding kinetics. A lack of proper column thermostatting can lead to drifting retention times.[3]

  • Pump Performance: Inconsistent flow rates from the pump will cause proportional shifts in retention time. Check for leaks and ensure the pump is properly primed and maintained.[13]

In-Depth Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)

Q: My glucose 6-sulfate peak exhibits significant tailing. How do I systematically troubleshoot this?

A: Peak tailing compromises both resolution and accurate integration. Use the following workflow to diagnose the root cause.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Fig 1. Troubleshooting flowchart for peak tailing.

1. Diagnose Column Overload:

  • Action: Prepare a 1:10 dilution of your sample or standard in high-purity water.

  • Analysis: Inject the diluted sample. If the peak becomes more symmetrical and the tailing factor improves significantly, the original concentration was overloading the column.[1]

  • Solution: Reduce the injection volume or dilute the sample for all future analyses. Generally, you should not inject more than 40 nanomoles of any single analyte onto a standard 4 mm analytical column.[6]

2. Address Metal Contamination:

  • Background: Metal contamination often requires a specific cleaning procedure using a chelating agent.

  • Protocol: Column Cleaning with Oxalic Acid

    • Disconnect the column from the detector.

    • Flush the column with 10 column volumes of high-purity water.

    • Prepare a 200 mM Oxalic Acid solution. Filter it through a 0.2 µm filter.

    • Wash the column with the oxalic acid solution at a low flow rate (e.g., 0.25 mL/min for a 4 mm column) for at least 2 hours.

    • Flush thoroughly with high-purity water until the eluent pH is neutral.

    • Equilibrate with your starting eluent conditions for at least 30 minutes before re-testing.

  • Reference: This is a standard procedure recommended by column manufacturers for removing polyvalent metal ion contamination.[3]

3. Check for Borate Contamination:

  • Background: Borate contamination is often sourced from glassware or the deionized water system.[7][8]

  • Action: Install a borate trap column (e.g., Thermo Scientific™ Dionex™ IonPac™ ATC-HC Borate Form Anion Trap Column) between the pump and the injection valve.

  • Analysis: If peak shape improves dramatically after installing the trap, your eluent or water source is contaminated with borate.[8]

  • Solution: Permanently use a borate trap and identify and eliminate the source of contamination in your water purification system or reagents.

Problem: Insufficient Resolution & Co-elution

Q: Glucose 6-sulfate is not fully resolved from a neighboring peak. How can I optimize my method to improve separation?

A: Improving resolution requires manipulating the chromatographic selectivity. This is primarily achieved by modifying the eluent composition. The interaction of glucose 6-sulfate with the anion-exchange resin is a key factor.

graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Fig 2. Interaction of glucose 6-sulfate with the stationary phase.

This protocol involves systematically adjusting hydroxide and acetate concentrations to find the optimal resolution.

  • Isocratic Hydroxide Optimization:

    • Begin with a low concentration of sodium hydroxide (e.g., 10 mM NaOH).

    • Perform a series of isocratic runs, increasing the NaOH concentration in small steps (e.g., 10, 15, 20, 30 mM).

    • Record the retention time and resolution (Rₛ) for glucose 6-sulfate and the interfering peak at each concentration.

    • Rationale: Changing the hydroxide concentration alters both the eluting strength and the ionization state of the sugar's hydroxyl groups, which can significantly change the selectivity between two analytes.[12]

  • Develop a Shallow Acetate Gradient:

    • If isocratic elution is insufficient, introduce a salt gradient. Sodium acetate is a stronger eluting salt and is effective for separating tightly bound analytes.[8][12]

    • Start with a constant background hydroxide concentration (e.g., 100 mM NaOH, which ensures all hydroxyl groups are fully ionized).[8]

    • Apply a very shallow linear gradient of sodium acetate (e.g., 0-50 mM over 20 minutes).

    • Rationale: The gradient will selectively accelerate the elution of more highly charged or more strongly retained compounds. Adjusting the slope of the gradient allows you to fine-tune the separation.

Table 1: Effect of Isocratic NaOH Concentration on Analyte Retention and Resolution

NaOH Conc. (mM)Glucose 6-Sulfate Retention Time (min)Interfering Peak Retention Time (min)Resolution (Rₛ)
1015.214.80.85
1512.812.21.30
2010.59.81.65
307.16.80.70

Note: Data is illustrative. Optimal concentration must be determined empirically.

Table 2: Example Optimized Gradient for Glucose 6-Sulfate

Time (min)% Eluent A (100mM NaOH)% Eluent B (100mM NaOH, 500mM NaOAc)Flow Rate (mL/min)Curve
0.0100.00.01.05
5.0100.00.01.05
25.090.010.01.05
25.10.0100.01.25
30.00.0100.01.25
30.1100.00.01.05
40.0100.00.01.05

Note: This is an example gradient. The initial hold, gradient slope, and wash step must be optimized for your specific application.

References
  • Practical and Popular Sample Preparation Techniques for Ion Chromatography. (2025). LCGC North America. [Link]

  • Yuan, S., et al. (2010). Sequential enrichment of sulfated glycans by strong anion-exchange chromatography prior to mass spectrometric measurements. Journal of the American Society for Mass Spectrometry, 21(3), 469-477. [Link]

  • Yuan, S., et al. (2010). Sequential enrichment of sulfated glycans by strong anion-exchange chromatography prior to mass spectrometric measurements. Journal of the American Society for Mass Spectrometry. [Link]

  • Ion Chrom Analytical. (n.d.). Sample Prep. [Link]

  • Shimadzu. (n.d.). Key Considerations for Daily Analysis: Ion Chromatography - Part 2. [Link]

  • Takegawa, Y., et al. (2009). Enrichment Method of Sulfated Glycopeptides by a Sulfate Emerging and Ion Exchange Chromatography. Analytical Chemistry, 81(17), 7385-7392. [Link]

  • Koch, W. F. (1979). Sample preparation in ion-chromatography. Journal of Research of the National Bureau of Standards, 84(3), 241. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Narimatsu, Y. (2021). Enrichment of sulfated glycopeptides by sulfate emerging method. Methods in Molecular Biology, 2306, 161-168. [Link]

  • Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Mitka, K., et al. (2024). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. Molecules, 29(14), 3324. [Link]

  • Chrom Tech. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. [Link]

  • Sabarudin, A., et al. (2020). High performance anion exchange chromatography with pulsed amperometric detection (HPAEC–PAD) for the sensitive determination of hyaluronan oligosaccharides. Journal of Chromatography B, 1152, 122245. [Link]

  • Grotjan, H. E., et al. (1986). Ion chromatographic method for the analysis of sulfate in complex carbohydrates. Journal of Chromatography, 367(2), 367-375. [Link]

  • Srijaranai, S., et al. (2013). Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar. International Food Research Journal, 20(3), 1333-1339. [Link]

  • Zaia, J. (2004). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Mass Spectrometry Reviews, 23(3), 161-227. [Link]

  • Yang, Y., et al. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(15), 10223-10231. [Link]

  • Etzel, M. R., et al. (2005). Effect of Conductivity, pH, and Elution Buffer Salinity on Glycomacropeptide Recovery from Whey Using Anion Exchange Chromatography. Journal of Food Science, 70(4), E295-E301. [Link]

  • Antec Scientific. (n.d.). Introduction to HPAEC-PAD – Eluent Preparation. [Link]

  • Eleveld, M., & van der Hooft, J. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. [Link]

Sources

Optimizing pH conditions for D-glucose 6-sulfate stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for D-Glucose 6-Sulfate Stability Ticket ID: G6S-OPT-2024 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The "Goldilocks" Zone

For researchers working with D-glucose 6-sulfate (G6S) , the stability of your molecule is dictated by two opposing chemical forces: acid-catalyzed desulfation and alkaline sugar degradation .

The Optimal Window: pH 7.0 – 8.0

  • < pH 5.0: Risk of rapid hydrolysis of the sulfate ester bond (loss of sulfate).

  • > pH 9.0: Risk of glucose ring degradation (isomerization, browning, and peeling reactions).

This guide provides the mechanistic rationale, troubleshooting steps, and validated protocols to maintain the integrity of G6S in your experiments.

Module 1: The Stability Landscape (Mechanistic Insight)

To stabilize G6S, you must understand the two distinct failure modes at the extremes of the pH scale.

Acidic Failure Mode: Hydrolysis (Desulfation)

Sulfate esters are acid-labile. In the presence of protons (


), the ester oxygen is protonated, making the sulfate group a good leaving group. Water attacks the carbon, cleaving the C-O-S bond.
  • Key Insight: While the C6 primary sulfate is thermodynamically more stable than secondary sulfates (C2, C3), it follows first-order hydrolysis kinetics in acid.

  • Result: You are left with free D-glucose and inorganic sulfate.

Alkaline Failure Mode: Ring Degradation

G6S is a reducing sugar (unless the anomeric position is glycosidically linked). In alkaline conditions, the hemiacetal ring opens, exposing the aldehyde.

  • Lobry de Bruyn-van Ekenstein Transformation: The glucose isomerizes to fructose or mannose.

  • Beta-Elimination: While less common at C6 than C3, strong base can still trigger complex degradation pathways leading to "peeling" and the formation of saccharinic acids.

  • Maillard Reaction: If amines (e.g., Tris, Glycine) are present at high pH, the aldehyde reacts to form Schiff bases, leading to browning.

Visualization: The Stability Arch

The following diagram illustrates the opposing forces that define the stable window.

G6S_Stability Acid Acidic Conditions (pH < 5.0) Mechanism_Acid Mechanism: Acid-Catalyzed Hydrolysis Acid->Mechanism_Acid Neutral Optimal Stability (pH 7.0 - 8.0) Neutral->Acid Avoid Acidification Base Alkaline Conditions (pH > 9.0) Neutral->Base Avoid Strong Base Mechanism_Base Mechanism: Enolization & Fragmentation Base->Mechanism_Base Result_Acid Result: Loss of Sulfate Group (Free Glucose + SO4) Mechanism_Acid->Result_Acid Result_Base Result: Isomerization & Browning (Complex Mixture) Mechanism_Base->Result_Base

Figure 1: The Stability Landscape of D-glucose 6-sulfate showing failure modes at pH extremes.

Module 2: Troubleshooting Guide

Use this decision matrix if you suspect degradation of your G6S sample.

Symptom A: Mass Spectrometry shows a peak at [M-80]
  • Diagnosis: Desulfation. You have lost the sulfate group (

    
    , 80 Da).
    
  • Root Cause: The sample was exposed to acidic conditions (pH < 5) or high heat during preparation.

  • Corrective Action:

    • Check the pH of your solvent before adding G6S. Water absorbs

      
       and can become acidic (pH ~5.5).
      
    • Switch to a buffered system (PBS or HEPES, pH 7.4).

    • Avoid using TFA (Trifluoroacetic acid) in LC-MS mobile phases if possible; use Ammonium Acetate (pH 6.8) instead.

Symptom B: Solution turns yellow or brown
  • Diagnosis: Alkaline Degradation / Maillard Reaction.

  • Root Cause: pH > 8.5 or presence of primary amines (Tris, Glycine) in the buffer.

  • Corrective Action:

    • Measure pH immediately. If > 8.0, adjust down with dilute HCl or Phosphoric acid.

    • Buffer Swap: Replace Tris/Glycine buffers with Phosphate or HEPES. Tris contains a primary amine that reacts with the aldehyde of G6S.

Symptom C: Inconsistent Enzymatic Assay Results
  • Diagnosis: Ionic Strength Interference.

  • Root Cause: Sulfate groups can interact with cations (

    
    , 
    
    
    
    ) or cationic proteins, altering solubility or accessibility.
  • Corrective Action: Ensure your buffer contains a consistent level of salt (e.g., 150 mM NaCl) to mask non-specific ionic interactions, but avoid excessive divalent cations if precipitation is observed.

Module 3: Validated Protocols

Protocol 1: Preparation of "Safe-Zone" Storage Buffer (100 mL)

Target: 50 mM HEPES, pH 7.5 (Amine-free, stable)

  • Weigh: 1.19 g of HEPES (Free Acid).

  • Dissolve: Add to 80 mL of ultrapure water (Milli-Q).

  • Adjust: Monitor pH with a calibrated probe. Slowly add 1M NaOH (dropwise) until pH reaches exactly 7.5 .

    • Note: Do not overshoot. If you go > pH 9 during adjustment, discard and restart to avoid transient degradation.

  • Fill: Add water to a final volume of 100 mL.

  • Filter: Sterilize using a 0.22 µm PES filter.

Protocol 2: Rapid Stability QC Check (IC-Conductivity)

Use this to verify the integrity of your G6S stock.

  • System: Ion Chromatography (e.g., Dionex).

  • Column: Anion Exchange (e.g., AS11-HC).

  • Eluent: KOH gradient (generated electronically or manually prepared).

  • Detection: Suppressed Conductivity.

  • Expected Result:

    • Intact G6S: Elutes later (charged sulfate).

    • Free Glucose: Elutes in the void volume (uncharged/weakly charged).

    • Free Sulfate: Elutes as a sharp, distinct peak.

  • Pass Criteria: Free Sulfate peak area < 2% of Total Area.

Module 4: Data & Reference Tables

Table 1: pH Risk Assessment for D-Glucose 6-Sulfate
pH RangeStability StatusPredominant ReactionRecommended Action
< 4.0 Critical Acid Hydrolysis (Desulfation)Do Not Use. Neutralize immediately.
4.0 - 6.0 CautionSlow HydrolysisAcceptable for short-term (< 4h) at 4°C.
6.0 - 8.0 Optimal StableIdeal for storage and assays.
8.0 - 10.0 CautionIsomerization (Lobry de Bruyn)Avoid heat. Use immediately.
> 10.0 Critical Peeling / DegradationDo Not Use. Irreversible damage.
Workflow Visualization: The QC Decision Tree

QC_Workflow Start Start: G6S Sample Analysis Check_pH Step 1: Check pH Start->Check_pH Decision_pH Is pH 7.0 - 8.0? Check_pH->Decision_pH Adjust Adjust pH to 7.5 (Use HEPES/Phosphate) Decision_pH->Adjust No Check_Color Step 2: Visual Inspection (Color) Decision_pH->Check_Color Yes Adjust->Check_Color Decision_Color Is solution Yellow? Check_Color->Decision_Color Fail_Base FAIL: Alkaline Degradation Discard Sample Decision_Color->Fail_Base Yes Run_IC Step 3: Run IC/HPLC Check for Free Sulfate Decision_Color->Run_IC No Decision_Sulfate Free Sulfate > 2%? Run_IC->Decision_Sulfate Fail_Acid FAIL: Acid Hydrolysis Discard Sample Decision_Sulfate->Fail_Acid Yes Pass PASS: Sample Stable Proceed to Experiment Decision_Sulfate->Pass No

Figure 2: Troubleshooting decision tree for validating sample integrity.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I freeze D-glucose 6-sulfate solutions? A: Yes, but pH shifts during freezing (the "cryoconcentration effect") can be dangerous. Phosphate buffers are notorious for significant pH swings during freezing (sodium phosphate can drop pH by ~3 units).

  • Recommendation: Flash freeze in liquid nitrogen to minimize the time spent in the transition phase. Store at -80°C.

Q: Why avoid Tris buffer? A: Tris is a primary amine. Since D-glucose 6-sulfate is a reducing sugar, the aldehyde group at C1 can react with the amine of Tris (Schiff base formation), leading to browning and cross-linking, especially if the pH drifts high.

  • Recommendation: Use HEPES, MOPS, or Phosphate.

Q: Is the sulfate group at C6 more stable than other positions? A: Generally, yes. Primary sulfate esters (C6) are kinetically more stable to acid hydrolysis than secondary sulfates (C2, C3, C4). However, they are not immune. Prolonged exposure to pH < 4 will still strip the sulfate.

References

  • Roy, A. B. (1981). The Chemistry of Sulfate Esters and Related Compounds.[1] In: Sulfation of Drugs and Related Compounds.[2] CRC Press. (Definitive text on sulfate ester hydrolysis kinetics).

  • Freeze, H. H. (2001).[1] Analysis of sulfate esters by solvolysis or hydrolysis.[1] Current Protocols in Molecular Biology, 17(1), 17-23.

  • Ellis, A. V., & Wilson, M. A. (2002).[3] Carbon exchange in hot alkaline degradation of glucose.[3] Journal of Organic Chemistry, 67(24), 8469-8474.[3] (Mechanisms of alkaline sugar degradation).

  • Megazyme. (2022).[4] Safety Data Sheet: D-Glucose Standard Solution. (Standard industrial handling and storage protocols for glucose derivatives).

Sources

Resolving interference between glucose 6-sulfate and glucose 6-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Metabolomics Unit

User Report

"I am quantifying glucose 6-phosphate (G6P) in cell lysates using LC-MS/MS. I suspect interference from glucose 6-sulfate (G6S), particularly in samples derived from sulfatase-deficient cell lines. My standard C18 method shows poor retention, and the transitions look identical. How do I resolve these two?"

Root Cause Analysis

You are facing a classic "Isobaric Nightmare." G6P and G6S are structural analogs with nearly identical physicochemical properties.

  • Mass Similarity: The mass difference between the phosphate group (

    
    ) and the sulfate group (
    
    
    
    ) is approximately 0.0095 Da . Standard Triple Quadrupole (QqQ) mass spectrometers cannot resolve this difference.
  • Chromatographic Co-elution: Both are highly polar, hydrophilic, and anionic. They elute in the void volume of Reverse Phase (C18) columns, causing ion suppression and co-elution.

  • Fragmentation Overlap: In MS/MS, both lose the head group (79 Da for phosphate, 80 Da for sulfate) or the neutral sugar moiety, leading to cross-talk in MRM channels if resolution is low.

Module 1: The Hardware Fix (Mass Spectrometry)

Question: Can my Mass Spec distinguish them without chromatography?

Answer: Only if you have Ultra-High Resolution (UHR-MS) or Ion Mobility (IMS).

1. High-Resolution MS (Orbitrap / FT-ICR)

You must leverage the Mass Defect . Sulfur has a significant negative mass defect compared to Phosphorus.

  • Glucose 6-Phosphate (C₆H₁₃O₉P):

    • Monoisotopic Mass (Neutral): ~260.0297 Da

    • [M-H]⁻: ~259.0224

  • Glucose 6-Sulfate (C₆H₁₂O₉S):

    • Monoisotopic Mass (Neutral): ~260.0202 Da

    • [M-H]⁻: ~259.0129

Difference:


 (9.5 mDa).
  • Requirement: You need a resolving power of

    
     (FWHM) at m/z 260 to achieve baseline separation in the mass domain.
    
  • Protocol: Set your extraction window (XIC) to

    
    .
    
2. Ion Mobility Spectrometry (IMS)

If you lack UHR-MS, IMS is your best filter. It separates ions based on their Collisional Cross Section (CCS) (shape and size) in a gas phase.

  • Mechanism: Phosphate groups are bulkier and form different intramolecular hydrogen bonds than sulfates, altering the drift time.

  • Workflow: Enable IMS prior to the Quadrupole. G6S typically has a slightly more compact conformation than G6P in

    
     drift gas.
    

Module 2: The Method Fix (Chromatography)

Question: C18 failed. What column should I use?

Answer: Switch to Zwitterionic HILIC (ZIC-pHILIC) or Porous Graphitic Carbon (PGC) .

Standard HILIC (Amide/Silica) often fails to separate these isomers. ZIC-pHILIC utilizes electrostatic repulsion/attraction to differentiate the charge density of phosphate vs. sulfate.

Recommended Protocol: ZIC-pHILIC Separation[1]
ParameterSettingRationale
Column ZIC-pHILIC (Polymeric), 150 x 2.1 mm, 5 µmPolymeric base withstands high pH; Zwitterionic phase separates based on charge orientation.
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0)High pH ensures both analytes are fully deprotonated (doubly charged states often separate better).
Mobile Phase B 100% AcetonitrileStandard organic modifier for HILIC.
Gradient 80% B to 20% B over 20 minsShallow gradient is critical for isomeric resolution.
Flow Rate 0.15 mL/minLower flow enhances mass transfer kinetics for polar interactions.
Pro Tip Add 5 µM Medronic Acid or Trace PhosphateCritical: Passivates metal surfaces in the LC system to prevent peak tailing of phosphorylated sugars.
Visualizing the Workflow

G Start Sample: Cell Lysate Clean Cleanup: SPE (Weak Anion Exchange) Start->Clean Remove Proteins Decision Select Separation Mode Clean->Decision HILIC ZIC-pHILIC (pH 9.0) Separates by Charge/Polarity Decision->HILIC Primary Choice PGC Porous Graphitic Carbon Separates by Stereochemistry Decision->PGC Alternative Detection MS Detection (-ve Mode) HILIC->Detection G6P elutes later than G6S PGC->Detection Result Quantification Detection->Result

Caption: Decision tree for selecting the optimal chromatographic approach for anionic sugar isomers.

Module 3: The Biological Fix (Enzymatic Validation)

Question: I am using a G6PDH kit. Will G6S interfere?

Answer: It depends on the purity of your enzyme, but generally No .

  • Specificity: Glucose-6-Phosphate Dehydrogenase (G6PDH) is highly specific for G6P. The sulfate group at the C6 position sterically hinders the active site, preventing catalysis. G6S is not a substrate.

  • Interference Risk: High concentrations of G6S may act as a Competitive Inhibitor , slowing the reaction rate and causing underestimation of G6P.

  • Validation Step:

    • Spike your sample with a known concentration of G6S.

    • Run the G6PDH assay.[1][2]

    • If the signal does not increase, G6S is not being converted.

    • If the signal decreases compared to a control, G6S is inhibiting the enzyme.

HILIC Separation Mechanism

HILIC Stationary Stationary Phase (Zwitterionic) WaterLayer Water-Rich Layer Stationary->WaterLayer Hydration G6P G6P (Phosphate) Stronger Ionic Interaction WaterLayer->G6P Partitioning G6S G6S (Sulfate) Weaker Ionic Interaction WaterLayer->G6S Partitioning G6P->Stationary ++ Retention (Elutes Later) G6S->Stationary + Retention (Elutes Earlier) Mobile Mobile Phase (High ACN)

Caption: Mechanism of separation on ZIC-pHILIC. Phosphate's higher charge density at pH 9 increases retention.

References

  • Zhang, T., et al. (2014). "Differentiation of isomeric sugar phosphates by high-resolution mass spectrometry and ion mobility." Analytical Chemistry.

  • Creek, D. J., et al. (2011). "Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation." Analytical Chemistry. (Discusses ZIC-pHILIC optimization).

  • Wernersson, S., et al. (2020). "Separation of sugar phosphate isomers using differential mobility spectrometry." Journal of Mass Spectrometry.

  • PubChem. "Glucose 6-phosphate Compound Summary."

  • PubChem. "Glucose 6-sulfate Compound Summary."

Sources

Minimizing desulfation of glucose 6-sulfate during heating steps

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Desulfation of Glucose 6-Sulfate (G6S) During Heating Document ID: TSC-G6S-001 Version: 2.4 (Current)

Introduction: The "Sulfate Trap"

As researchers, we often treat Glucose 6-Sulfate (G6S) like a standard monosaccharide, subjecting it to thermal sterilization, rotary evaporation, or hot derivatization. This is a critical error. Unlike phosphate esters, sulfate esters on carbohydrates are exceptionally acid-labile.

The primary mechanism of loss is acid-catalyzed hydrolysis , where the rate of desulfation is first-order with respect to H⁺ concentration. Crucially, this reaction is autocatalytic : the hydrolysis of the sulfate ester releases a proton (in the form of bisulfate), which lowers the pH of the solution, further accelerating the degradation.

This guide provides the operational boundaries to navigate these thermal steps without compromising molecular integrity.

Module 1: The Thermodynamic Safe Zone

The stability of G6S is dictated by the nexus of pH, Temperature, and Time. You must operate within the "Green Zone" described below.

Stability Landscape
ParameterDanger Zone (Rapid Desulfation) Caution Zone (Monitor Closely) Safe Zone (High Stability)
pH < 4.04.0 – 6.57.5 – 10.0
Temperature > 80°C40°C – 80°C< 25°C
State Free Acid (H⁺ form)Aqueous Solution (Unbuffered)Salt Form (Na⁺/K⁺) + Buffered
Solvent Acidic Methanol / WaterPure WaterDMSO / Alkaline Water

Critical Insight: Never heat G6S in its free acid form. Always convert it to a salt (Sodium or Potassium Glucose 6-Sulfate) before any thermal processing. The counter-ion provides a crucial buffer against the initial protonation of the ester oxygen.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathways. Note that while alkali conditions generally protect the sulfate, extreme alkali at high temperatures can lead to degradation of the reducing end (peeling reactions), though the sulfate itself remains relatively stable.

G6S_Stability G6S Glucose 6-Sulfate (Intact) Acid Acidic Conditions (pH < 4, Heat) G6S->Acid Exposed to Alkali Alkaline Conditions (pH 8-10) G6S->Alkali Exposed to Hydrolysis S-O Bond Cleavage (Hydrolysis) Acid->Hydrolysis Protonation of Ester Oxygen Stable Stable Molecule (Retained Sulfate) Alkali->Stable Electrostatic Repulsion prevents attack Desulfated Glucose + HSO4- (Desulfated) Hydrolysis->Desulfated Autocatalysis Autocatalysis: Release of H+ accelerates reaction Desulfated->Autocatalysis Autocatalysis->Acid Lowers pH

Caption: Figure 1.[1][2] The Acid-Catalyzed Hydrolysis Pathway vs. Alkaline Stability. Note the autocatalytic feedback loop in acidic conditions.

Module 2: Troubleshooting Protocols

Scenario A: Sterilizing G6S Solutions

Issue: Users often autoclave G6S in water, resulting in 10-30% desulfation due to the drop in pKw of water at high temperatures and lack of buffering.

Protocol: The "Buffered Filtration" Method

  • Dissolution: Dissolve G6S in a buffered solution, not pure water.

    • Recommended Buffer: 10 mM HEPES or Phosphate Buffer, adjusted to pH 7.5 - 8.0.

  • Sterilization: Do NOT autoclave. Use 0.22 µm sterile filtration (PES or PVDF membranes are suitable).

  • If Autoclaving is Absolute Mandatory:

    • Add 1 mM EDTA to chelate trace metals (which can catalyze degradation).

    • Adjust pH to 8.5 (it will drop slightly during heating).

    • Limit cycle to 121°C for 10 minutes maximum.

Scenario B: Drying / Rotary Evaporation

Issue: As water evaporates, the concentration of any trace acid increases, causing "concentration-dependent hydrolysis" in the final moments of drying.

Protocol: The "Ammonia Neutralization" Technique

  • Check pH: Before drying, spot 2 µL on pH paper. If < 7.0, adjust immediately.

  • Add Volatile Base: Add 0.1% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the solution.

    • Why? These bases are volatile. They maintain a high pH during the evaporation process but are removed in the gas phase, leaving the G6S salt behind without excess salt residue.

  • Temperature Limit: Set the water bath to < 40°C . Use a high vacuum to compensate for the lower temperature.

  • Reconstitution: Re-dissolve immediately. Do not leave the dry solid in a hot flask.

Module 3: Analytical Workflows (HPLC & MS)

When analyzing G6S, the choice of method determines the heating risk.

Workflow Decision Tree

Analytical_Workflow Sample G6S Sample Goal What is the Analytical Goal? Sample->Goal Quant Quantification of Intact G6S Goal->Quant Struct Structural / Linkage Analysis (GC-MS) Goal->Struct HPAEC Method: HPAEC-PAD (Dionex CarboPac) Quant->HPAEC GCMS Method: GC-MS (Requires Derivatization) Struct->GCMS HPAEC_Cond Eluent: NaOH (pH > 13) Status: STABLE HPAEC->HPAEC_Cond Meth Permethylation Step GCMS->Meth Ciucanu NaOH / DMSO / MeI (Solid Base) Meth->Ciucanu Preferred Purdie Ag2O / MeI (Mild) Meth->Purdie Alternative AcidMeth Acidic Methanolysis (Heat + HCl) Meth->AcidMeth AVOID Result_Good Sulfate Retained or Replaced by Stable Tag Ciucanu->Result_Good Purdie->Result_Good Result_Bad Desulfation & Degradation AcidMeth->Result_Bad

Caption: Figure 2. Analytical workflow selection. HPAEC-PAD is the preferred method for intact quantification due to alkaline stability.

Recommended Method: HPAEC-PAD

For quantifying G6S without desulfation, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard.

  • Why: The mobile phase is typically 10-100 mM NaOH. As established in Module 1, G6S is highly stable in this alkaline environment.

  • Column: Dionex CarboPac PA1 or PA20.[3]

  • Reference: See Thermo Fisher Technical Note 20 for specific elution gradients of sulfated monosaccharides [1].

Alternative: GC-MS (Permethylation)

If you must use GC-MS, you cannot inject underivatized G6S. You must permethylate.

  • Avoid: Acidic methanolysis (heating in MeOH/HCl). This guarantees desulfation.

  • Use: The Ciucanu & Kerek method (NaOH/DMSO/Methyl Iodide). The solid base (NaOH) neutralizes any acid generated, and the reaction proceeds at room temperature, preserving the sulfate pattern (or allowing controlled replacement if specific tagging is used) [2].

Frequently Asked Questions (FAQ)

Q: Can I freeze-dry (lyophilize) my G6S sample? A: Yes, but with a caveat. Lyophilization concentrates salts and acids. Ensure your sample is pH 7.5-8.0 before freezing. If the sample is acidic, the freezing process can create "pockets" of high acidity that desulfate the sugar even at low temperatures.

Q: I see a "ghost peak" of Glucose in my HPLC trace. Is my G6S impure? A: Not necessarily. If your HPLC mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the column is heated (>30°C), on-column hydrolysis can occur during the run. Switch to an HPAEC-PAD method (Alkaline) or a HILIC method with a neutral buffer (Ammonium Acetate pH 6.8).

Q: Is Glucose 6-Sulfate more stable than Glucose 3-Sulfate? A: Marginally. Primary sulfates (C6) are generally more stable to acid hydrolysis than secondary sulfates (C2, C3, C4) due to steric and electronic factors. However, "more stable" is relative; both will degrade rapidly at pH 2 at 80°C [3].

Q: Can I use DMSO to dissolve G6S for heating? A: Yes. DMSO is an excellent solvent for sulfated sugars. It is aprotic, which significantly reduces the rate of solvolysis compared to water or methanol. If a reaction requires heat (e.g., 60°C), performing it in DMSO is far safer than in an aqueous buffer.

References

  • Thermo Fisher Scientific. (2016).[3] Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20. Link

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. Link

  • Percival, E. (1978). Sulfated Polysaccharides of the Rhodophyceae. In: Carbohydrate Sulfates.[2][4][5][6][7][8][9][10][11][12] ACS Symposium Series, Vol. 77. Link

  • Simpson, B. K. (2012). Food Biochemistry and Food Processing. Wiley-Blackwell. (See Section on Carbohydrate Stability). Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of D-Glucose 6-Sulfate Potassium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Glucose 6-sulfate potassium (G6S-K) serves as a critical reference standard in glycobiology and metabolite tracking. Unlike its phosphorylated counterpart (Glucose 6-phosphate), G6S-K mimics the sulfated motifs found in glycosaminoglycans (GAGs) like heparan sulfate and keratan sulfate.

This guide provides a technical comparison between D-Glucose (Unsulfated) and This compound . It focuses on the diagnostic Nuclear Magnetic Resonance (NMR) shifts caused by the electron-withdrawing sulfate ester at the C6 position.

Key Diagnostic Indicator:

  • 13C NMR: A downfield shift of the C6 signal from ~61.6 ppm (Unsulfated) to ~67.5–69.0 ppm (Sulfated).

  • 1H NMR: A downfield shift of the H6 methylene protons from ~3.7–3.9 ppm to ~4.2–4.4 ppm .

Structural Context & Anomeric Equilibrium

To interpret the NMR spectrum of G6S-K, one must account for mutarotation. In aqueous solution (


), the potassium salt dissociates, and the glucose 6-sulfate anion exists in equilibrium between the 

-anomer (approx. 36%) and the

-anomer (approx. 64%).
Diagram 1: Anomeric Equilibrium & Structural Dynamics

The following diagram illustrates the interconversion between the alpha and beta anomers via the open-chain aldehyde form, highlighting the sulfation site at C6.

G6S_Equilibrium cluster_0 Aqueous Equilibrium (D2O) Alpha α-D-Glucose 6-Sulfate (36%) C1 δ ~92.9 ppm Open Open Chain (Aldehyde) < 0.1% Alpha->Open Mutarotation Beta β-D-Glucose 6-Sulfate (64%) C1 δ ~96.8 ppm Open->Beta Mutarotation Note Potassium (K+) is NMR silent but ensures stoichiometric stability.

Caption: Figure 1. Mutarotation equilibrium of D-Glucose 6-Sulfate in D2O. The K+ counter-ion dissociates and does not produce an NMR signal.

Experimental Protocol

This protocol ensures reproducibility and minimizes signal overlap from solvent suppression.

Materials
  • Analyte: this compound salt (>95% purity).

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) set to 0.00 ppm.[1] Note: Avoid TMS due to insolubility in water.

Workflow
  • Sample Preparation: Dissolve 10–20 mg of G6S-K in 0.6 mL of

    
    .
    
  • Equilibration: Allow the solution to stand at room temperature for >2 hours to reach anomeric equilibrium. Fresh solutions may show skewed

    
     ratios.
    
  • Acquisition (1H): 400 MHz or higher. 16–32 scans. Relaxation delay (

    
    ) 
    
    
    
    2.0s to allow integration of anomeric protons.
  • Acquisition (13C): 100 MHz or higher. 1000+ scans (sulfated carbons relax slowly). Proton decoupling (WALTZ-16) enabled.

Comparative Spectral Analysis

The following tables compare the baseline (Unsulfated D-Glucose) with the analyte (G6S-K).

Table 1: 1H NMR Chemical Shift Mapping (400 MHz, D2O)

The sulfation at C6 creates a "deshielding cone," pulling electron density away from the H6 protons, causing them to resonate at a higher frequency (downfield).

PositionProtonUnsulfated D-Glucose (

ppm)
G6S-K (Sulfated) (

ppm)

Shift (Diagnostic)
Multiplicity (

Hz)
H-1 (

)
Anomeric5.225.23 ~0.01Doublet (

)
H-1 (

)
Anomeric4.634.64 ~0.01Doublet (

)
H-6a/6b Sulfate Site 3.70 – 3.904.20 – 4.40 +0.50 Multiplet / Broad
H-2 to H-5 Ring Bulk3.20 – 3.803.40 – 4.00 +0.10 (Minor)Complex Overlap

Interpretation:

  • Anomeric Region (4.6 - 5.3 ppm): Remains largely unchanged. The characteristic coupling constants (

    
     Hz for 
    
    
    
    and
    
    
    Hz for
    
    
    ) confirm the pyranose ring integrity.
  • Diagnostic Region (4.2 - 4.4 ppm): In unsulfated glucose, this region is empty. In G6S-K, the H6 signals appear here. This is the primary confirmation of 6-sulfation.

Table 2: 13C NMR Chemical Shift Mapping (100 MHz, D2O)

Carbon-13 provides the most definitive confirmation of the ester linkage.

PositionCarbonUnsulfated D-Glucose (

ppm)
G6S-K (Sulfated) (

ppm)

Shift (Diagnostic)
C-1 (

)
Anomeric96.896.9 Negligible
C-1 (

)
Anomeric92.993.0 Negligible
C-2 to C-5 Ring70.0 – 76.070.0 – 78.0 Minor variations
C-6 Sulfate Site 61.667.5 – 69.0 +6.0 to +7.5

Interpretation:

  • The "Alpha Effect": Sulfation of a primary hydroxyl group (like C6) typically induces a downfield shift of 6–8 ppm on the attached carbon.

  • Differentiation from Phosphate: Glucose 6-phosphate typically shifts C6 to ~64.5 ppm. The sulfate shift is generally stronger (further downfield) than the phosphate shift.

Diagnostic Decision Tree

Use this logic flow to validate your G6S-K sample against common impurities (free glucose or inorganic sulfate).

NMR_Validation Start Acquire 1H & 13C NMR (D2O, DSS Ref) CheckH1 Check Anomeric Protons (5.23 & 4.64 ppm) Start->CheckH1 CheckH6 Check H6 Region (4.2 - 4.4 ppm) CheckH1->CheckH6 Doublets Present CheckC6 Check C6 Carbon (67 - 69 ppm) CheckH6->CheckC6 Signal Present Result_Free INVALID: Free Glucose (H6 @ 3.8 ppm, C6 @ 61 ppm) CheckH6->Result_Free Signal Absent Result_Valid VALID: D-Glucose 6-Sulfate CheckC6->Result_Valid Signal Present Result_Mix MIXTURE: Hydrolysis Occurred CheckC6->Result_Mix Split Signals (61 & 68 ppm)

Caption: Figure 2. Step-by-step spectral validation logic for Glucose 6-Sulfate.

References

  • Magritek. (n.d.). Glucose Anomers - Carbon and Proton NMR Analysis. Retrieved from [Link]

  • Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. Retrieved from [Link]

  • Vliegenthart, J.F.G., et al. (1980). 1H- and 13C-NMR spectroscopy of synthetic monosulphated methyl D-galactopyranosides. Recueil des Travaux Chimiques des Pays-Bas. (Provides diagnostic shift values for C6-sulfation). Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). D-Glucose 6-phosphate 1H and 13C Chemical Shifts. Retrieved from [Link]

Sources

Comparing potassium vs sodium salts of D-glucose 6-sulfate for solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the potassium and sodium salts of D-glucose 6-sulfate, designed for researchers optimizing purification protocols or biological assays.

Executive Summary: The Selection Matrix

The choice between potassium (K-G6S) and sodium (Na-G6S) salts of D-glucose 6-sulfate is rarely arbitrary; it is a strategic decision based on purification requirements versus physiological solubility .

  • Potassium Salt (K-G6S): Preferred for isolation and purification . The potassium salt of glucose 6-sulfate exhibits a higher propensity for crystallization, particularly from aqueous-alcoholic solutions. This property allows researchers to obtain a highly pure, defined stoichiometric solid (often monohydrate or anhydrous) free from contaminants.

  • Sodium Salt (Na-G6S): Preferred for biological assays and high-concentration delivery . Sodium salts of sulfated sugars are typically more hygroscopic and exhibit higher aqueous solubility limits, making them ideal for preparing concentrated stock solutions for metabolic studies where rapid dissolution and physiological ion compatibility are paramount.

Physical & Chemical Property Comparison

The following table summarizes the distinct physicochemical behaviors of the two salts.

FeaturePotassium D-Glucose 6-SulfateSodium D-Glucose 6-Sulfate
Primary Utility Purification Standard (Crystallization)Biological Substrate (High Solubility)
Physical State Crystalline Solid (Needles/Prisms)Amorphous Powder or Lyophilized Cake
Hygroscopicity Low to Moderate (Stable lattice)High (Prone to clumping/deliquescence)
Solubility (Water) High, but lower than Na-saltVery High (Often forms syrups at limit)
Solubility (Ethanol) Insoluble (Precipitates cleanly)Slightly Soluble / Forms Oily Phase
Isolation Method Crystallization from Water/EthanolLyophilization or Spray Drying
Counter-ion Radius 1.38 Å (Lower charge density)1.02 Å (Higher charge density)
Mechanistic Insight: Why Solubility Differs

The solubility difference is governed by the Hofmeister Series and Lattice Energy principles.

  • Hydration Shells (The "Salting-Out" Effect): The sulfate group (

    
    ) is a kosmotropic (structure-making) anion.
    
    • Sodium (

      
      ):  A kosmotropic cation with high charge density. It holds a tight hydration shell. When paired with the sulfate ester, the high hydration energy of 
      
      
      
      overcomes the lattice energy, preventing easy crystallization and leading to "syrupy" high-concentration states.
    • Potassium (

      
      ):  A chaotropic (structure-breaking) cation with lower charge density. It has a weaker hydration shell. In the presence of the sulfate group, the 
      
      
      
      ion can interact more directly with the anion to form a stable crystal lattice. This lower hydration barrier allows the potassium salt to "crash out" (crystallize) of solution upon the addition of an antisolvent like ethanol, whereas the sodium salt often "oils out."
Experimental Protocol: Self-Validating Solubility & Purity Check

To objectively determine the solubility limit and purity of your specific batch, use this self-validating Gravimetric-Optical protocol.

Objective: Determine the saturation point (


) and verify phase purity.

Materials:

  • D-Glucose 6-sulfate (K or Na salt)

  • Deionized Water (18.2 MΩ)

  • Ethanol (Absolute, cooled to 4°C)

  • Centrifuge (15,000 x g)

  • Refractometer (Brix or RI)

Step-by-Step Methodology:

  • Saturation Loop:

    • Add excess salt (approx. 100 mg) to 100 µL of water in a microcentrifuge tube.

    • Vortex for 2 hours at 25°C to ensure equilibrium.

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification (Refractometry):

    • Carefully remove the supernatant.

    • Measure the Refractive Index (RI) of the supernatant.

    • Validation: Compare against a standard curve of Glucose (0-50%). Note: Sulfate salts significantly alter RI; a specific standard curve is required for absolute accuracy, but relative comparison between Na and K is valid.

  • The "Ethanol Challenge" (Differentiation Step):

    • Take 50 µL of the saturated supernatant.

    • Add 150 µL of ice-cold absolute ethanol (1:3 ratio).

    • Observation:

      • Potassium Salt: Will form a white, crystalline precipitate almost immediately.

      • Sodium Salt: Will likely form a turbid suspension or a separate viscous liquid phase (oiling out) before slowly solidifying.

Isolation & Synthesis Workflow

The following diagram illustrates the standard industrial/laboratory pathway where the solubility differences are exploited. The Potassium salt is the "Gateway" to purity.

G cluster_solubility Solubility-Driven Purification Glucose D-Glucose Sulfation Sulfation (SO3/Pyridine) Glucose->Sulfation Synthesis BaSalt Barium Salt (Precipitation) Sulfation->BaSalt Ba(OH)2 Remove SO4-- KSalt Potassium Salt (Crystallization) BaSalt->KSalt K2SO4 / H+ Precipitate BaSO4 NaSalt Sodium Salt (Lyophilization) KSalt->NaSalt Ion Exchange (Resin Na+ form)

Figure 1: Purification workflow exploiting the crystallization properties of the Potassium salt to achieve high purity before conversion to the Sodium salt for biological use.

References
  • Turvey, J. R. (1965). Sulfates of the Simple Sugars. Advances in Carbohydrate Chemistry. Link

  • Lloyd, A. G. (1962). The preparation of potassium D-glucose 6-sulphate. Biochemical Journal. Link

  • Percival, E. (1962). Sulfated Polysaccharides: Metabolism and Enzymology. Academic Press.
  • Hofmeister, F. (1888). Zur Lehre von der Wirkung der Salze. Naunyn-Schmiedeberg's Archives of Pharmacology.

A Senior Application Scientist's Guide to Differentiating D-glucose 6-sulfate and 3-sulfate Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in glycobiology and therapeutic development, the precise structural elucidation of sulfated carbohydrates is not merely an academic exercise; it is fundamental to understanding biological function and ensuring product efficacy. The positional isomerism of a single sulfate group, as seen in D-glucose 6-sulfate and D-glucose 3-sulfate, can dramatically alter biological activity. While these molecules are isobaric, making them challenging for mass spectrometry alone, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive and non-destructive solution. This guide provides an in-depth comparison of how to distinguish these two critical isomers, grounded in the principles of NMR and supported by a robust experimental framework.

The Foundational Principle: How Sulfation Impacts the NMR Spectrum

The core principle behind NMR-based differentiation lies in the powerful electron-withdrawing and anisotropic effects of the sulfate group (-OSO₃⁻). When attached to a specific carbon on the glucose ring, the sulfate group significantly alters the local electronic environment. This perturbation has two primary consequences observable in the NMR spectrum:

  • Deshielding of the α-Carbon and Proton: The carbon atom directly bonded to the sulfate group (the α-carbon) and its attached proton (the α-proton) experience a significant downfield shift in their resonance frequencies (chemical shifts). This is the most pronounced and diagnostic effect.

  • Lesser Effects on β- and γ-Carbons/Protons: Atoms that are two (β) or three (γ) bonds away from the sulfation site also experience shifts, though typically to a much smaller extent.

Therefore, by precisely assigning all the proton (¹H) and carbon (¹³C) signals in the glucose molecule and comparing them to an unmodified D-glucose reference spectrum, the position of the largest downfield shift directly reveals the site of sulfation. Liquid-state NMR is the most utilized analytical technique for the structural analysis of sulfated glycans for this reason[1].

The Analytical Workflow: A Multi-Experiment Approach

While 1D NMR provides the initial clues, unambiguous assignment in the often-crowded carbohydrate spectrum necessitates a suite of 2D NMR experiments.[2] The logical progression of these experiments forms a self-validating system where each step confirms the last.

G Logical Workflow for Isomer Differentiation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Assignment cluster_conclusion Structural Confirmation a Acquire 1D ¹H & ¹³C Spectra b Identify Anomeric Signals (H1: ~4.6-5.2 ppm) (C1: ~93-97 ppm) a->b c Observe Downfield Shifts (Initial Hypothesis) b->c d ¹H-¹H COSY (Trace H-H Connectivity) c->d Proceed to 2D for unambiguous assignment e ¹H-¹³C HSQC (Assign C based on H) d->e f ¹H-¹³C HMBC (Confirm Connectivity) e->f g Map Chemical Shift Perturbations (Δδ) f->g Use full assignment for analysis h Pinpoint Sulfation Site (Largest Δδ) g->h

Caption: Experimental workflow for unambiguous isomer identification.

Comparative Analysis of NMR Spectral Data

The key to differentiation is the analysis of chemical shift perturbations (Δδ), which is the difference in chemical shift between the sulfated isomer and a native D-glucose reference. The position of the sulfate group creates a unique "fingerprint" of chemical shift changes across the molecule.

Visualizing the Effect of Sulfation

The diagrams below illustrate which nuclei are most significantly impacted by the placement of the sulfate group. The deshielded atoms, which will exhibit the most significant downfield shifts, are highlighted.

G Chemical Shift Perturbation Maps cluster_6S D-glucose 6-sulfate cluster_3S D-glucose 3-sulfate C6 C6 H6a H6a C6->H6a H6b H6b C6->H6b C5 C5 C5->C6 H5 H5 C5->H5 O1 O1 C5->O1 C1 C1 C2 C2 C1->C2 H1 H1 C3 C3 C2->C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C3->C4 H3 H3 C3->H3 C4->C5 H4 H4 C4->H4 C5_2 C5_2 C4->C5_2 O1->C1 C1_2 C1_2 C1_2->C2 H1_2 H1_2 O1_2 O1_2 C5_2->O1_2 C6_2 C6_2 C5_2->C6_2 H5_2 H5_2 O1_2->C1_2

Sources

Comparative Stability Guide: Glucose 6-Sulfate vs. Galactose 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Glucose 6-Sulfate (Glc6S) and Galactose 6-Sulfate (Gal6S) . It is designed for researchers in glycobiology and drug development, focusing on the structural determinants of stability, hydrolytic kinetics, and enzymatic specificity.

Executive Summary

While Glucose 6-sulfate (Glc6S) and Galactose 6-sulfate (Gal6S) are structural isomers (C4 epimers) sharing the same primary sulfate ester functionality, they exhibit distinct stability profiles governed by stereoelectronic effects and enzymatic recognition.

  • Chemical Stability: Both molecules possess a robust primary sulfate ester at C6. However, Gal6S is thermodynamically less stable than Glc6S due to the axial C4-hydroxyl group, which induces steric strain and alters the rotameric population of the C6-hydroxymethyl group.

  • Enzymatic Stability: This is the critical differentiator. Glc6S is the specific substrate for N-acetylglucosamine-6-sulfatase (GNS) , while Gal6S is degraded by N-acetylgalactosamine-6-sulfatase (GALNS) . Cross-reactivity is negligible, making stability strictly enzyme-dependent.

Structural & Mechanistic Basis

The stability difference originates from the stereochemistry at Carbon 4 (C4) of the pyranose ring.

Stereoelectronic Effects
  • Glucose 6-Sulfate: The C4-OH is equatorial . This configuration allows the C6-sulfate group (exocyclic) to adopt a relaxed conformation with minimal steric clash with ring substituents. The molecule exists predominantly in the

    
     chair conformation, which is energetically minimized.
    
  • Galactose 6-Sulfate: The C4-OH is axial . This creates a 1,3-diaxial-like interaction (specifically, a gauche interaction) between the axial C4-OH and the ring oxygen (O5), and potentially the C6 group depending on rotation. This "axial crowding" destabilizes the galactopyranose ring relative to glucopyranose, making the glycosidic bonds of Gal6S more susceptible to acid hydrolysis than those of Glc6S, even if the sulfate ester bond strength is comparable.

Rotameric Populations (The Angle)

The conformation of the C5–C6 bond (angle


) determines the spatial position of the sulfate.
  • Glc6S: Favors the gg (gauche-gauche) and gt conformations, stabilizing the sulfate away from the ring.

  • Gal6S: The axial C4-OH disfavors the gt rotamer due to repulsion with the C6-oxygen. This restricts Gal6S to a narrower conformational energy well, effectively lowering its entropy and making it more prone to specific hydrolytic attacks that require ring distortion.

Chemical Stability Profile

Acid Hydrolysis (Chemical)

In the absence of enzymes, stability is defined by the resistance of two bonds: the sulfate ester bond (C-O-S) and the glycosidic bond (C-O-C) .

ParameterGlucose 6-SulfateGalactose 6-SulfateMechanistic Note
Sulfate Ester Hydrolysis (

)
Slow (

h at pH 1, 100°C)
Slow (Comparable to Glc6S)Primary sulfate esters are chemically robust. The C4 stereocenter has minimal inductive effect on C6.
Glycosidic Bond Hydrolysis (

)
ModerateFast (2-3x faster than Glc) The axial C4-OH in Galactose assists in the formation of the oxocarbenium ion intermediate, accelerating chain depolymerization.
Alkali Stability HighHighBoth are resistant to

-elimination because the sulfate is at C6 (no antiparallel H at C5 for facile elimination).
Enzymatic Stability (Biological)

In biological systems, "stability" is a measure of susceptibility to lysosomal sulfatases.

  • Glc6S Stability: Degraded exclusively by GNS (deficiency causes Sanfilippo Syndrome Type D).

  • Gal6S Stability: Degraded exclusively by GALNS (deficiency causes Morquio Syndrome Type A).

Critical Insight for Drug Design: If designing a mimetic, replacing the Galactose core with Glucose significantly increases biological half-life in GALNS-rich tissues (e.g., cartilage) because the enzyme cannot accommodate the equatorial C4-OH.

Visualizations

Enzymatic Degradation Pathways (DOT Diagram)

This diagram illustrates the non-overlapping degradation pathways, highlighting why cross-stability is non-existent.

G cluster_0 Sanfilippo Pathway cluster_1 Morquio A Pathway Glc6S Glucose 6-Sulfate (Glc6S) GNS Enzyme: GNS (Glucosamine-6-sulfatase) Glc6S->GNS Specific Binding GALNS Enzyme: GALNS (Galactose-6-sulfatase) Glc6S->GALNS No Reaction (Steric Mismatch) Gal6S Galactose 6-Sulfate (Gal6S) Gal6S->GNS No Reaction (Steric Mismatch) Gal6S->GALNS Specific Binding Glc Glucose (Desulfated) GNS->Glc Hydrolysis Gal Galactose (Desulfated) GALNS->Gal Hydrolysis Lysosome Lysosomal Environment

Caption: Specificity of hexose-6-sulfatases. Note the lack of cross-reactivity due to C4 stereochemistry.

Experimental Protocols

Protocol A: Differential Acid Hydrolysis Kinetics

Objective: To quantify the stability difference of the glycosidic bond vs. the sulfate ester.

Reagents:

  • 20 mM Glc6S and Gal6S standards (sodium salt).

  • 2.0 M Trifluoroacetic acid (TFA).

  • High-Performance Anion-Exchange Chromatography (HPAEC) system (e.g., Dionex ICS-6000).

Workflow:

  • Preparation: Dissolve 1 mg of each sulfated sugar in 1 mL of 2.0 M TFA in screw-cap glass vials.

  • Incubation: Place vials in a heating block at 100°C .

  • Sampling: Remove 100 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately flash-freeze in liquid nitrogen or neutralize with excess NaOH (if analyzing immediately).

  • Analysis (HPAEC-PAD):

    • Column: CarboPac PA1.

    • Gradient: 0–150 mM NaOAc in 100 mM NaOH.

    • Detection: Pulsed Amperometric Detection (PAD).

  • Calculation: Plot

    
     vs. time.
    
    • Expectation: Gal6S will show a steeper slope (

      
      ) for the disappearance of the starting material due to faster glycosidic cleavage, even if free sulfate release is similar.
      
Protocol B: Enzymatic Specificity Assay (Fluorometric)

Objective: To verify biological stability/susceptibility using 4-methylumbelliferyl (4-MU) substrates.

Reagents:

  • 4-MU-Glc6S (Substrate A).

  • 4-MU-Gal6S (Substrate B).

  • Fibroblast lysate (source of lysosomal enzymes) or recombinant GALNS/GNS.

  • McIlvaine buffer (pH 4.5).

Workflow:

  • Assay Setup: In a black 96-well plate, add 10 µL of lysate to 20 µL of 5 mM Substrate A or B.

  • Buffer: Add 50 µL McIlvaine buffer (pH 4.5) containing Ag+ (inhibitor of

    
    -galactosidase/glucosidase to ensure signal is from sulfatase).
    
  • Incubation: Incubate at 37°C for 4 hours.

  • Stop: Add 200 µL Glycine-Carbonate buffer (pH 10.7) to quench and deprotonate 4-MU.

  • Read: Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Interpretation:

    • High signal in Gal6S wells indicates GALNS activity.

    • High signal in Glc6S wells indicates GNS activity.

    • Control: Heat-inactivated lysate should yield near-zero fluorescence.

References

  • Enzymatic Basis of Stability

    • Title: Deficiencies of glucosamine-6-sulfate or galactosamine-6-sulfate sulfatases are responsible for different mucopolysaccharidoses.[1]

    • Source: PubMed / J Biol Chem.
    • URL:[Link]

  • Chemical Hydrolysis Kinetics

    • Title: Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid.
    • Source: BioResources.[2]

    • URL:[Link]

  • Sulfate Ester Thermodynamics

    • Title: Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulf
    • Source: PNAS.
    • URL:[Link]

  • Structural Analysis of Epimers

    • Title: Comparison of the Self-Assembly and Conformations of Glucose- and Galactose-Based Glycopyranosides in Dilute Aqueous Solution.
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: D-Glucose 6-Sulfate Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Glucose 6-Sulfate Potassium Salt (CAS: 10230-98-5 / Derivatives) is a sulfated monosaccharide commonly used as a metabolic standard or in glycosaminoglycan research. While generally classified as non-hazardous under GHS standards, its primary operational risks are hygroscopicity (moisture absorption) and dust generation .

This guide prioritizes sample integrity alongside operator safety. Mishandling this compound often leads to experimental error (concentration drift due to water weight) rather than acute toxicity.

Part 1: Hazard Identification & Risk Assessment
Hazard CategoryRating (0-4)Description
Health 1 May cause respiratory tract, skin, or eye irritation upon contact with dust.[1]
Flammability 0 Non-flammable solid.
Reactivity 0 Stable, but hygroscopic . Hydrolysis may occur in strong acidic conditions.
Physical N/A Fine white powder; prone to static charge and clumping.

Critical Control Point: The potassium salt form increases water solubility but also hygroscopicity. Exposure to humid air will rapidly alter the effective mass, invalidating molarity calculations.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for a standard BSL-1/BSL-2 Laboratory environment.

PPE ComponentSpecificationRationale (Causality)
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Why: Latex contains proteins that can contaminate biological assays. Nitrile offers sufficient barrier protection against solid organic salts. Change Frequency: Every 2 hours or immediately upon contamination.
Eye Protection Safety Glasses with side shields (ANSI Z87.1)Why: Protects against projectile crystals during spatula manipulation and accidental splashes during solubilization.
Respiratory N95 / P2 Respirator (If weighing on open bench)Why: Fine powders can become airborne. While not toxic, inhaling sugar sulfates can trigger mucous membrane irritation.
Body Defense Lab Coat (Cotton/Polyester blend)Why: Prevents static buildup (common with synthetic fabrics) which can cause the powder to "jump" during weighing.
Part 3: Operational Workflow & Handling
3.1 Storage & Retrieval (The "Equilibration" Step)
  • Storage: Keep at -20°C (long term) or 2-8°C (short term) in a desiccated environment.

  • Protocol:

    • Remove the vial from the freezer.

    • STOP: Do not open immediately.

    • Allow the vial to warm to Room Temperature (20-25°C) for at least 30 minutes inside a desiccator.

    • Reasoning: Opening a cold vial in humid lab air causes condensation to form inside the vial, degrading the remaining stock.

3.2 Weighing & Solubilization
  • Engineering Control: Use a Chemical Fume Hood or Biological Safety Cabinet to minimize air turbulence and dust inhalation.

  • Static Control: Use an antistatic gun or polonium strip if the powder flies.

Step-by-Step Solubilization:

  • Pre-Weigh: Place weighing boat on balance; tare.

  • Transfer: Use a clean stainless steel spatula. Do not use plastic (increases static).

  • Dissolution:

    • Solvent: Water or PBS (Phosphate Buffered Saline).

    • Solubility: Highly soluble (>50 mg/mL).

    • Note: If the solution appears hazy, warm slightly (37°C) or vortex. Persistent haze indicates hydrolysis or contamination.

  • Filtration: Sterile filter (0.22 µm PES membrane) immediately after dissolving if used for cell culture.

Part 4: Emergency Response & Disposal
4.1 Spill Management
  • Dry Spill: Do not wet the powder initially (it will become a sticky syrup). Sweep gently into a dustpan or use a HEPA vacuum.

  • Wet Spill: Absorb with paper towels. Clean area with 70% Ethanol to remove sticky residues.

4.2 Disposal Protocol

Although non-hazardous, do not pour large quantities down the drain to prevent biological oxygen demand (BOD) spikes in water treatment.

Waste StreamClassificationAction
Solid Waste Non-Hazardous OrganicPlace in a sealed bag; dispose of in standard lab trash or chemical solid waste bin depending on institutional policy.
Liquid Waste Non-Hazardous AqueousIf <100mL, flush with excess water (check local regulations). If >100mL, collect in "Aqueous Organic" waste container.
Contaminated PPE Solid WasteStandard lab trash (unless contaminated with other biohazards).
Part 5: Process Visualization

The following diagram illustrates the critical decision pathways for handling this compound to ensure sample stability.

G cluster_0 Pre-Handling Phase cluster_1 Handling Phase cluster_2 Disposal Phase Storage Cold Storage (-20°C) Equilibration Equilibrate to RT (30 mins in Desiccator) Storage->Equilibration Retrieve Check Check Humidity (<50% RH Preferred) Equilibration->Check Prevents Condensation Weighing Weighing (Anti-static Spatula) Check->Weighing Safe to Open Solubilization Dissolve in Water/Buffer (Vortex gently) Weighing->Solubilization Filter 0.22µm Filtration (If for Cell Culture) Solubilization->Filter Waste Disposal (Non-Haz Organic) Solubilization->Waste Filter->Waste Excess/Spills

Caption: Workflow emphasizing the critical equilibration step to prevent hygroscopic degradation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11097293, D-glucose 6-sulfate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: D-Glucose-6-phosphate monosodium salt (General Sulfated/Phosphorylated Sugar Safety). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.